tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-nitroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFCHKQFNYMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470743 | |
| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219503-74-9 | |
| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 6-nitro-1H-indazole-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Introduction
The indazole nucleus is a privileged heterocyclic scaffold, prominently featured in a multitude of compounds with significant pharmacological activities, including anticancer, antimicrobial, and antileishmanial properties.[1][2] Within this class, functionalized indazoles serve as critical building blocks for the synthesis of complex molecular architectures in drug discovery programs. This compound is a key intermediate, incorporating two essential features for synthetic diversification: a nitro group amenable to reduction and subsequent functionalization, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. The Boc group plays a crucial role by modulating the reactivity of the heterocyclic system and enabling selective transformations at other positions before its facile removal under acidic conditions.
This guide provides a comprehensive technical overview of this compound, designed for researchers and scientists in chemical synthesis and drug development. It details the compound's physicochemical properties, spectroscopic signature, a validated synthesis protocol, key reactivity patterns, and essential safety information.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its use in any experimental setting.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key properties of the compound. While experimental data for this specific isomer can be sparse, the data presented is compiled from supplier information and comparison with closely related analogues.
| Property | Value | Source/Comment |
| CAS Number | 219503-74-9 | [3] |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [4] |
| Molecular Weight | 263.25 g/mol | [4] |
| Appearance | Typically a yellow to brown solid | Based on related nitroaromatic compounds. |
| Melting Point | Not definitively reported | Researchers should determine this experimentally. |
| Solubility | Soluble in DMSO, DMF, moderately soluble in CH₂Cl₂, EtOAc | Inferred from typical synthesis and purification solvents. |
| Purity | Commercially available up to >98% |
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for verifying the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The positions of the nitro and Boc groups have distinct and predictable effects on the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: The spectrum is characterized by distinct signals for the aromatic protons and a prominent singlet for the tert-butyl group. The proton at the C7 position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitro group.[5]
-
¹³C NMR: The carbon atom directly attached to the nitro group (C6) will appear significantly downfield, a characteristic feature that confirms the position of the nitro substituent.[5] The carbonyl carbon of the Boc group and the quaternary and methyl carbons of the tert-butyl group will also be readily identifiable.
Table 2: Predicted Characteristic NMR Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | > 8.5 | d | H-7: Deshielded by adjacent NO₂ group. |
| ~ 8.1-8.3 | dd | H-5: Coupled to H-4 and H-7. | |
| ~ 8.0-8.2 | d | H-4: Coupled to H-5. | |
| ~ 1.6 | s | C(CH₃)₃: 9 equivalent protons of the Boc group. | |
| ¹³C | > 145 | C-6: Directly attached to the electron-withdrawing NO₂ group.[5] | |
| ~ 150 | C=O (Boc) | ||
| ~ 85 | C (CH₃)₃ (Boc) | ||
| ~ 28 | C(CH₃ )₃ (Boc) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C=O Stretch: A strong absorption band for the carbonyl group of the Boc protector is expected in the range of 1720-1740 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol outlines a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of polar organic compounds.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Shim the instrument to achieve a narrow and symmetrical solvent peak, which is essential for high resolution.
-
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals, providing an additional layer of structural validation.
-
-
Data Processing and Interpretation:
-
Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Integrate the ¹H signals and verify that the ratios correspond to the expected number of protons (e.g., the ratio of the aromatic region to the tert-butyl singlet should be 3:9, or 1:3).
-
Compare the observed chemical shifts and coupling constants with the expected values to confirm the structure and isomeric purity.
-
Synthesis and Purification
The most common synthesis route involves the N-protection of commercially available 6-nitro-1H-indazole. The choice of a Boc group is strategic, as it is stable to a wide range of reaction conditions but can be removed cleanly when desired.
Workflow for Synthesis and Purification
Caption: Workflow diagram for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of indazoles.[6][7]
-
Reagents and Setup:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture. The slight excess of Boc₂O ensures complete consumption of the starting material.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting 6-nitro-1H-indazole. The reaction is typically complete within 15-24 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes DMAP and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a solid.
-
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.
Key Transformation Pathways
Caption: Major reactivity pathways for synthetic diversification.
The Role of the Boc Protecting Group
The Boc group is an acid-labile protecting group. Its primary functions are:
-
Increased Solubility: It enhances the solubility of the indazole core in common organic solvents.
-
Reactivity Modulation: It deactivates the pyrazole ring towards electrophilic attack and directs metallation to other positions if required.
-
Facile Removal: It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, regenerating the N-H of the indazole without affecting the nitro group.
Reactions of the Nitro Group
The most synthetically valuable transformation of the 6-nitro group is its reduction to a 6-amino group. This opens up a vast array of subsequent chemical modifications.
-
Reduction to Amine: This transformation is reliably achieved using various reducing agents.
-
Iron powder in the presence of ammonium chloride in an alcohol/water mixture is a mild and effective method.[8]
-
Tin(II) chloride (SnCl₂) dihydrate in ethanol or ethyl acetate is another common and high-yielding method.
-
-
Synthetic Utility of the 6-Aminoindazole: The resulting aniline-type amino group is a versatile handle for further reactions, such as:
-
Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles (e.g., halides, CN, OH) in Sandmeyer-type reactions.[8]
-
Amide/Sulfonamide Formation: Acylation with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, a common strategy in medicinal chemistry to explore structure-activity relationships.
-
Palladium-Catalyzed Cross-Coupling: Conversion of the amine to a triflate or halide to participate in reactions like Suzuki or Buchwald-Hartwig couplings.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following information is based on data for the parent 6-nitroindazole and related nitroaromatic compounds.[9]
GHS Hazard Information (Anticipated)
| Hazard Class | Hazard Statement | Precautionary Codes (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Note: This information is predictive and should be confirmed with a supplier-specific SDS.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[9][10]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.
Conclusion
This compound is a strategically designed building block for chemical synthesis and medicinal chemistry. Its well-defined spectroscopic properties allow for straightforward characterization, and its synthesis is achieved through a robust N-protection protocol. The true value of the compound is realized in its reactivity, where the nitro group and the Boc-protected nitrogen can be selectively manipulated to generate a diverse library of functionalized indazole derivatives. Adherence to proper safety protocols is essential when handling this and any related chemical intermediate.
References
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ChemBK. tert-Butyl 3-Iodo-6-Nitro-1H-Indazole-1-Carboxylate. Available from: [Link]
-
Yoshida, H., et al. (2007). Supporting Information for "A Novel and Convenient Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Advanced Synthesis & Catalysis. Available from: [Link]
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Carl ROTH. Safety data sheet: Membrane filter, 1.2 micron nitrocellulose. Available from: [Link]
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Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 704–707. Available from: [Link]
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Reddy, K. S., et al. (2012). Supporting Information for "A mild and efficient one-pot synthesis of tert-butyl carbamates from amines using a task-specific ionic liquid, [bmim]SCN". Organic & Biomolecular Chemistry. Available from: [Link]
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National Center for Biotechnology Information. "6-Nitroindazole." PubChem Compound Database. Available from: [Link]
- Wallace, O. B., et al. (2006). Methods for preparing indazole compounds. Google Patents, WO2006048745A1.
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Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 18451. Available from: [Link]
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Kumar, G. V. P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1847-1854. Available from: [Link]
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Introduction: The Strategic Importance of a Versatile Building Block
An In-depth Technical Guide to tert-Butyl 6-nitro-1H-indazole-1-carboxylate
In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1] Its unique structural and electronic properties make it an ideal starting point for the development of therapeutics targeting a wide array of diseases, including cancer and inflammatory disorders.[1][2] Within this important class of heterocycles, This compound (CAS No. 219503-74-9) has emerged as a cornerstone intermediate.[3][4]
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to leverage this key building block in their synthetic campaigns. We will explore its synthesis, the strategic roles of its functional groups, and its utility in constructing complex molecular architectures for drug discovery.
Compound Profile and Physicochemical Properties
At its core, this compound is a derivative of 6-nitroindazole where the nitrogen at the 1-position (N1) of the indazole ring is protected by a tert-butyloxycarbonyl (Boc) group. This seemingly simple modification is a crucial strategic decision in multi-step synthesis, a concept we will explore in detail.
The presence of the electron-withdrawing nitro group at the 6-position and the bulky, acid-labile Boc group at the N1 position defines the compound's reactivity and utility.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 219503-74-9[3] |
| Molecular Formula | C₁₂H₁₃N₃O₄ |
| Molecular Weight | 263.25 g/mol [5] |
| Appearance | Typically a yellow powder[4] |
| IUPAC Name | This compound |
| Synonyms | 1-N-Boc-6-nitroindazole, Boc-6-nitroindazole |
Synthesis and Purification: A Protocol Built on Logic
The synthesis of this compound is a two-stage process that first establishes the core heterocyclic system and then installs the necessary protecting group.
Stage 1: Formation of the 6-Nitroindazole Core
The precursor, 6-nitro-1H-indazole (CAS No. 7597-18-4), is a well-established compound.[6] A common and effective synthesis involves the diazotization of a substituted aniline followed by intramolecular cyclization. A validated method starts from 2-methyl-5-nitroaniline.
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole
-
Acetylation: 2-methyl-5-nitroaniline is first protected via acetylation to form 2-methyl-5-nitroacetanilide. This step prevents unwanted side reactions at the amino group during the subsequent diazotization.
-
Diazotization & Cyclization: The acetanilide is dissolved in an alkanoic acid (e.g., acetic acid). Sodium nitrite is added, which in the acidic medium forms nitrous acid.[7]
-
Heating: The reaction mixture is heated. This promotes the diazotization of the amino group and subsequent intramolecular cyclization to form the indazole ring system.[7]
-
Hydrolysis & Workup: The resulting mixture is then treated with a base (e.g., sodium hydroxide) to hydrolyze the acetyl group and then carefully acidified to precipitate the 6-nitroindazole product.[7] The solid is collected by filtration, washed, and dried.
Stage 2: N1-Boc Protection
With the 6-nitroindazole core in hand, the next critical step is the regioselective protection of the N1-position. The indazole N-H is nucleophilic and would interfere with many subsequent reactions (e.g., those requiring strong bases). The Boc group provides robust protection under basic and nucleophilic conditions but can be removed cleanly under acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) is added 4-(dimethylamino)pyridine (DMAP, ~0.1 eq).
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: The reaction mixture is diluted with the solvent and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The crude residue is purified by column chromatography on silica gel to yield the title compound as a solid.
Causality Behind Experimental Choices:
-
DMAP as Catalyst: DMAP is a highly effective acylation catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the indazole nitrogen. This significantly accelerates the rate of protection.[8][9]
-
Aprotic Solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen because they are unreactive towards the reagents and effectively solubilize the starting materials.
-
Aqueous Workup: The washing steps are essential to remove the water-soluble DMAP catalyst and any unreacted (Boc)₂O byproducts.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable and versatile reactivity, which is dominated by the two key functional groups: the Boc protector and the nitro group.
Caption: Key transformations of the title compound.
The Boc Group: A Gateway to N-H Reactivity
The primary function of the Boc group is to serve as a temporary mask. Its removal is often a key step in a synthetic sequence.
Deprotection Protocol: Cleavage of the Boc Group
-
Dissolution: Dissolve this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or methanol.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[10][11]
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 1-4 hours.[12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which is scavenged to form isobutylene) and carbon dioxide.
-
Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt (e.g., hydrochloride or trifluoroacetate) can be used directly or neutralized with a mild base to yield the free 6-nitro-1H-indazole.[4]
This deprotection is fundamental for syntheses where the final product requires a free N-H at the 1-position, which is common for many kinase inhibitors that form a critical hydrogen bond in the enzyme's active site.
The Nitro Group: A Handle for Functionalization
The nitro group is a powerful synthetic handle, primarily because it can be cleanly and efficiently reduced to a primary amine. This transformation introduces a nucleophilic site, opening up a vast array of subsequent chemical modifications.
Reduction Protocol: Synthesis of tert-Butyl 6-amino-1H-indazole-1-carboxylate
-
Reaction Setup: A mixture of this compound (1.0 eq) and a reducing agent is prepared in a suitable solvent.
-
Reducing Conditions:
-
Method A (Metal/Acid): Iron powder (Fe, excess) and ammonium chloride (NH₄Cl, excess) in a mixture of ethanol and water is a common, cost-effective method. The mixture is heated to reflux for several hours.[10]
-
Method B (Catalytic Hydrogenation): The compound is dissolved in ethanol or ethyl acetate, and a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.[13]
-
-
Workup:
-
For Method A, the reaction mixture is filtered through Celite to remove the iron salts, and the filtrate is concentrated.
-
For Method B, the mixture is filtered through Celite to remove the Pd/C catalyst, and the solvent is evaporated.
-
-
Purification: The crude product is purified by column chromatography to yield tert-Butyl 6-amino-1H-indazole-1-carboxylate.
The resulting 6-aminoindazole derivative is a critical intermediate for introducing diversity, for instance, through amide bond formation, sulfonylation, or diazotization followed by Sandmeyer-type reactions.
Applications in Medicinal Chemistry and Drug Discovery
While this compound is not itself a therapeutic agent, it is a high-value intermediate for the synthesis of compounds with significant biological activity. The indazole scaffold is particularly prominent in the field of kinase inhibition.[13][14]
Caption: Synthetic pathway from building block to active agent.
-
Janus Kinase (JAK) Inhibitors: The 6-aminoindazole core, derived from our title compound, is a key component in the discovery of potent JAK inhibitors for treating inflammatory conditions like psoriasis.[13] The amino group serves as an anchor point for attaching side chains that confer potency and selectivity.
-
Antileishmanial Agents: Derivatives of 6-nitroindazole have been used to synthesize novel compounds with promising activity against Leishmania parasites, the causative agents of leishmaniasis.[1]
-
Antiproliferative and Antibacterial Agents: The 6-nitro and 6-amino functionalized benzo[g]indazole scaffolds have demonstrated significant antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae.[2]
The strategic utility of this building block allows medicinal chemists to rapidly generate libraries of related compounds by varying the groups attached to the 6-amino position, enabling efficient structure-activity relationship (SAR) studies.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The precursor, 6-nitroindazole, is classified as hazardous.[15]
Table 2: Hazard and Safety Information
| Category | Recommendation |
| Hazard Identification | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[16] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][16] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed synthetic intermediate that embodies key principles of modern organic synthesis. The orthogonal nature of its two primary functional groups—the acid-labile Boc protector and the reducible nitro group—provides chemists with precise control over their synthetic routes. This control is paramount in the efficient construction of complex molecules, particularly in the resource-intensive field of drug discovery. Its role as a precursor to 6-aminoindazoles has cemented its importance in the development of kinase inhibitors and other potential therapeutics. A thorough understanding of its synthesis, reactivity, and handling is therefore an invaluable asset for any researcher working at the forefront of medicinal and synthetic chemistry.
References
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Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. Available at: [Link]
- Axon, A. A., et al. (2006). Methods for preparing indazole compounds. Google Patents (WO2006048745A1).
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Available at: [Link]
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Khalil, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Conference: 1er Colloque Maghrébin sur la Chimie des Hétérocycliques. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem Compound Database. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. Available at: [Link]
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Reddy, K. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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Medhurst, A. D., et al. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology. Available at: [Link]
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Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]
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Reddy, K. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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Abás, C., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link]
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PubChemLite. (n.d.). Tert-butyl 6-iodo-1h-indazole-1-carboxylate. PubChemLite. Available at: [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Researchgate.net. Available at: [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
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Johannesson, P., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Castagnoli, K., et al. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. Available at: [Link]
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A Technical Guide to the Solubility of tert-Butyl 6-nitro-1H-indazole-1-carboxylate
This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 6-nitro-1H-indazole-1-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a predictive analysis based on molecular structure and a detailed, field-proven protocol for empirical solubility determination.
Introduction: The Significance of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 1H-indazole-3-carboxylic acid derivatives are critical intermediates in the synthesis of important drugs.[1] The title compound, this compound, serves as a key building block in this domain. The nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which is a common step in constructing more complex molecules.[2] The tert-butyl carboxylate (Boc) group is a widely used protecting group for the indazole nitrogen, enabling regioselective reactions at other positions before its clean removal under acidic conditions.
Understanding the solubility of this intermediate is paramount for its effective use in a laboratory setting. Solubility dictates the choice of solvent for reactions, purification (crystallization and chromatography), and formulation, directly impacting reaction kinetics, yield, and purity.
Physicochemical Properties and Safety Profile
A foundational understanding of the compound's basic properties and associated hazards is essential before any experimental work is undertaken.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 219503-74-9 | [3] |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [3] |
| Molecular Weight | 263.26 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred |
| MDL Number | MFCD12400723 | [3] |
Safety and Handling Precautions:
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Avoid generating dust.[7] Prevent contact with skin and eyes and avoid inhalation.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]
Theoretical Solubility Profile: A Predictive Analysis
Direct, published quantitative solubility data for this compound is scarce. However, we can predict its behavior in common laboratory solvents by applying the fundamental principle of "like dissolves like," which correlates solubility with the polarity of the solute and solvent.[8]
The molecule's structure can be deconstructed into three key regions influencing its overall polarity:
-
The Indazole Core: A bicyclic aromatic system that is relatively non-polar.
-
The Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
The tert-Butyl Carboxylate (-Boc) Group: This group has mixed character. The carbonyl (C=O) portion is polar, while the bulky, aliphatic tert-butyl group is highly non-polar (lipophilic).
The large, non-polar surface area contributed by the aromatic rings and the tert-butyl group suggests that the molecule will have limited solubility in highly polar solvents like water. Conversely, these non-polar regions will favor solubility in solvents of low to intermediate polarity. The presence of the polar nitro and carbonyl groups should prevent it from being freely soluble in purely non-polar, aliphatic solvents like hexane.
Table 2: Predicted Solubility of this compound in Common Lab Solvents
| Solvent | Polarity | Dielectric Constant³ | Predicted Solubility | Rationale |
| Hexane | Non-Polar | 1.89 | Low | The polar nitro and carbonyl groups will disfavor dissolution. |
| Toluene | Non-Polar | 2.38 | Moderate | The aromatic nature of toluene can engage in π-stacking with the indazole ring system. |
| Dichloromethane (DCM) | Polar Aprotic | 9.08 | High | Good balance of polarity to dissolve both polar and non-polar regions of the molecule. |
| Diethyl Ether | Polar Aprotic | 4.27 | Moderate | Intermediate polarity, likely a suitable solvent. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.00 | High | Its polarity is well-suited to solvate the entire molecule. Often used in chromatography for such compounds. |
| Acetone | Polar Aprotic | 21.01 | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile (ACN) | Polar Aprotic | 36.64 | Moderate to High | Highly polar, may be a good solvent. |
| Isopropanol (IPA) | Polar Protic | 18.3 | Moderate | The alkyl chain provides some non-polar character, while the hydroxyl group provides polarity. |
| Ethanol (EtOH) | Polar Protic | 24.6 | Moderate to Low | Less effective at solvating the large non-polar regions compared to IPA. |
| Methanol (MeOH) | Polar Protic | 32.6 | Low | The high polarity and hydrogen bonding network are less favorable for the bulky, non-polar parts of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Very High | A powerful, highly polar solvent known for its ability to dissolve many poorly soluble organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | 38.25 | Very High | Similar to DMSO, a highly effective polar aprotic solvent. |
| Water | Polar Protic | 78.54 | Very Low / Insoluble | The molecule's large lipophilic surface area dominates, making it unable to overcome the strong hydrogen bonding network of water. |
Dielectric constant values obtained from the Common Solvents Table.[9]
Experimental Protocol for Solubility Determination
The following protocols provide a systematic and reliable method for determining the solubility of this compound. This process is designed as a self-validating system, progressing from a rapid qualitative assessment to a precise quantitative measurement.
Workflow for Solubility Assessment
The overall experimental process can be visualized as a logical flow from initial screening to precise quantification.
Caption: Workflow for determining compound solubility.
Detailed Step-by-Step Methodology
A. Qualitative Solubility Assessment [8][10]
This rapid test provides a preliminary classification of solubility.
-
Preparation: Into a small, clean, and dry glass vial (e.g., 4 mL), accurately weigh approximately 5 mg of this compound.
-
Solvent Addition: Add 0.5 mL of the selected test solvent to the vial.
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds at room temperature (approx. 25°C).
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear hazy or contain sediment.
-
Insoluble: The solid does not appear to dissolve at all.
-
B. Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility in units such as mg/mL. It is best applied to solvents in which the compound was found to be at least partially soluble.
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound (e.g., 20-30 mg, ensuring some will remain undissolved) to a vial containing a precisely measured volume of the solvent (e.g., 2.0 mL).
-
Causality: Using excess solute is critical to ensure the final solution is truly saturated, meaning the solvent has dissolved the maximum amount of compound at that temperature.
-
-
Equilibration:
-
Seal the vial and place it on an orbital shaker or rotator.
-
Allow the mixture to equilibrate for at least 24 hours at a constant, controlled temperature (e.g., 25°C).
-
Causality: A long equilibration time with constant agitation is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an undersaturated solution and an inaccurate, lower solubility value.
-
-
Sample Isolation:
-
Allow the vial to stand undisturbed for 1-2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to the syringe.
-
Dispense and discard the first 0.2 mL of the filtrate to saturate the filter material.
-
Causality: Filtration is a critical self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the final measured mass and lead to an overestimation of solubility.
-
-
Solvent Evaporation and Measurement:
-
Into a pre-weighed and tared vial, dispense a precise volume of the filtrate (e.g., 1.0 mL). Record the exact volume.
-
Remove the solvent under a gentle stream of nitrogen or by using a centrifugal vacuum evaporator. Avoid excessive heat to prevent compound degradation.
-
Place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
Causality: Drying to a constant weight is the final validation step, confirming that all residual solvent, which would add to the measured mass, has been completely removed.
-
-
Calculation:
-
Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Final Vial Weight (mg) - Initial Vial Weight (mg)) / Volume of Filtrate (mL)
-
-
Data Summary and Interpretation
The results from the experimental determination should be recorded systematically for easy comparison and analysis.
Table 3: Experimental Solubility Data Template
| Solvent | Qualitative Result (Soluble/Partially/Insoluble) | Quantitative Solubility (mg/mL) @ 25°C | Observations |
| Hexane | |||
| Toluene | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Acetone | |||
| Ethanol | |||
| Methanol | |||
| Water | |||
| DMSO |
This structured data will provide a clear, empirical basis for selecting appropriate solvent systems for any application involving this compound, from chemical synthesis to purification and analysis.
References
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Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
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A Technical Guide to the Safe Handling of tert-Butyl 6-nitro-1H-indazole-1-carboxylate for Pharmaceutical Research
Introduction
tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of 6-nitroindazole, it serves as a valuable building block in the synthesis of complex molecules targeting a range of therapeutic areas. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals, prized for their ability to form key interactions with biological targets.[1][2] The incorporation of an indazole core is a common strategy in the design of kinase inhibitors and other targeted therapies.
However, the very features that make this molecule chemically useful—the reactive nitroaromatic system and the indazole core—also necessitate a rigorous and informed approach to its handling. The presence of a nitro group on an aromatic ring places this compound in a class of materials known for potential thermal instability and toxicological effects.[3][4] This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounding every recommendation in the fundamental principles of chemical safety and risk mitigation.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the cornerstone of safety. The risk associated with this compound arises from its specific chemical structure, which dictates its reactivity and toxicological profile.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 219503-74-9[5] |
| Molecular Formula | C₁₂H₁₃N₃O₄ |
| Molecular Weight | 263.25 g/mol |
| Structure |
GHS Classification (Anticipated)
While a specific, comprehensive GHS classification for this exact molecule is not universally published, data from structurally similar compounds, such as 6-nitroindazole and other nitroaromatic derivatives, allows for a reliable anticipated classification.[6][7]
| Pictogram(s) | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.H351: Suspected of causing cancer (based on parent compound).[7] |
The "Why" Behind the Hazards: A Chemist's Perspective
Understanding the chemical causality behind these hazards is critical for developing an intuitive sense of risk.
-
The Nitroaromatic Moiety: The nitro group (-NO₂) is a potent electron-withdrawing group that significantly influences the molecule's properties. Aromatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures.[3] While this compound is not in the same class as high explosives like TNT, the potential for runaway reactions, particularly in the presence of contaminants or incompatible materials (e.g., strong bases), must be respected.[3][8] From a toxicological standpoint, many nitroaromatics can be metabolized into reactive species, leading to cellular damage.
-
The Indazole Core: The bicyclic indazole system is a common pharmacophore. While generally stable, the parent compound, 6-nitroindazole, is classified as a skin and eye irritant, and these properties are expected to carry over to its derivatives.[6][9]
-
Primary Exposure Routes: The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion. For many aromatic nitro compounds, skin absorption is a significant and often underestimated route of exposure that can lead to systemic effects.[4][10] Therefore, preventing dermal contact is a top priority.
Section 2: The Hierarchy of Controls
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions.
Engineering Controls (First Line of Defense)
These controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and setting up reactions, MUST be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation and minimizing contamination of the general lab environment.
-
Ventilation: The laboratory must have adequate general ventilation, typically 6-12 air changes per hour, to prevent the accumulation of fugitive emissions.
-
Safety Equipment: A certified safety shower and eyewash station must be readily accessible and unobstructed, within a 10-second travel distance from the work area.[6]
Administrative Controls
These are work policies and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, written SOP specific to the use of this compound must be developed and approved. All personnel must read and sign the SOP before beginning work.
-
Training: All users must receive documented training on the specific hazards of this compound, the lab's SOP, and emergency procedures.[11]
-
Designated Areas: Clearly mark specific fume hoods or lab benches as "Designated Areas" for handling potentially hazardous nitro compounds.
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required when handling the solid or solutions.[12] Standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile gloves (minimum 4mil thickness) when handling this compound.[12] For extended operations or when handling larger quantities, double-gloving is recommended. Gloves must be inspected for tears or pinholes before use and removed promptly if contaminated, using the proper technique to avoid skin contact.[13]
-
Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[12]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., an N95 dust mask for weighing solids, or an air-purifying respirator with organic vapor cartridges for other operations) may be required if there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a ventilation failure.[6][13] All respirator use must be in accordance with a formal respiratory protection program.
Section 4: Standard Operating Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a research setting.
Preparation and Weighing
-
Verify Controls: Confirm the chemical fume hood is operational and the sash is at the indicated working height. Ensure the work area is clean and uncluttered.
-
Don PPE: Put on all required PPE (face shield, goggles, lab coat, double gloves).
-
Designate Area: Perform all work within the designated area of the fume hood.
-
Weighing: To minimize dust generation, weigh the solid directly into a tared, sealable reaction vessel or vial. Alternatively, use a weigh boat and carefully transfer the material, then decontaminate the boat immediately. Use non-sparking spatulas and tools made of compatible materials.[12]
-
Cleanup: Immediately wipe down the balance and surrounding surfaces with a damp cloth to remove any residual dust. Dispose of the wipe as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the solid. Avoid splashing.
-
Incompatible Materials: This compound should be considered incompatible with strong reducing agents, strong bases (e.g., sodium hydroxide), and certain metals.[4][8] Such combinations could potentially lead to vigorous or explosive reactions.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath with temperature feedback. Never heat the compound directly with a heat gun or open flame. Ensure the reaction is properly vented.
Post-Procedure Decontamination
-
Glassware: All contaminated glassware must be decontaminated before being removed from the fume hood. A preliminary rinse with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water, is recommended.[14][15] The initial solvent rinse must be collected as hazardous waste.
-
Surfaces: Decontaminate all surfaces within the fume hood where the compound was handled.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after exiting the lab.
Section 5: Storage and Waste Management
Proper storage and disposal are critical to prevent accidents and ensure regulatory compliance.
Storage Requirements
-
Location: Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[6][11]
-
Separation: Store away from heat sources, sparks, or open flames.[16][17] Crucially, segregate from incompatible materials such as strong oxidizing agents, reducing agents, and bases.
-
Labeling: The container must be clearly labeled with the full chemical name and primary hazard warnings.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[16][18]
-
Liquid Waste: All solutions containing the compound and solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Prohibition: Under no circumstances should this chemical or its waste be poured down the drain.[16] It could potentially react with metal plumbing to form sensitive salts.
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an unexpected incident.
Caption: A decision-making workflow for responding to a chemical spill.
Spill Response
-
Small Spill (<1g, Contained in Fume Hood):
-
Alert personnel in the immediate area.[19]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill kit absorbent.[19]
-
Carefully scoop the material into a designated hazardous waste container.[20]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (>1g or Outside Fume Hood):
-
EVACUATE the area immediately. Alert all nearby personnel.[18][21]
-
If the material is volatile or dusty, close the doors to the affected area to contain it.[16][21]
-
From a safe location, call emergency services (911 and/or your institution's emergency number).[21]
-
Provide the emergency responders with the chemical name and a copy of the Safety Data Sheet (SDS).
-
DO NOT attempt to clean up a large spill yourself.[19]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][18]
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13][18] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][13]
-
Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water. Seek immediate medical attention and provide the medical team with the chemical's SDS.[6]
Fire Fighting
-
This material is combustible. In case of fire, use dry chemical, carbon dioxide (CO₂), or water spray extinguishers.[8][22]
-
Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic and irritating fumes, particularly nitrogen oxides (NOx), which are released upon thermal decomposition.[6]
Conclusion
This compound is a powerful tool for chemical synthesis, but its utility is matched by its potential hazards. A safety-first mindset, built on a foundation of risk assessment, robust controls, and emergency preparedness, is not merely a matter of compliance but a professional obligation. By understanding the chemical principles behind the hazards and adhering strictly to the protocols outlined in this guide, researchers can confidently and safely leverage this compound to advance the frontiers of science and medicine.
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tert-Butyl 6-nitro-1H-indazole-1-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Synthesis
An In-depth Technical Guide:
Introduction
The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antileishmanial properties.[1][2] Within this class, functionalized indazoles serve as critical intermediates in the synthesis of complex molecular architectures. tert-Butyl 6-nitro-1H-indazole-1-carboxylate stands out as a particularly strategic building block. The incorporation of two key functional moieties—a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a nitro group at the C6 position—endows this molecule with exceptional synthetic utility.
The N1-Boc group serves multiple critical functions: it enhances solubility in organic solvents, prevents unwanted side reactions at the acidic N-H proton, and can be selectively removed under specific conditions, allowing for subsequent N-functionalization.[3][4] Concurrently, the C6-nitro group is a versatile synthetic handle, readily converted to a 6-amino group, which opens a gateway for a multitude of derivatization strategies, including amide bond formation, diazotization, and participation in cross-coupling reactions.[5]
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, core reactivity, and strategic application in synthetic workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
PART 1: Core Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is paramount for its effective use. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 219503-74-9 | [6][7] |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [8] |
| Molecular Weight | 263.25 g/mol | [8] |
| Appearance | Solid powder | [9] |
| IUPAC Name | This compound | [10] |
| Synonyms | 1-N-Boc-6-nitroindazole | [8] |
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and employ appropriate personal protective equipment (PPE).
PART 2: Synthesis of the Building Block
The preparation of this compound is achieved through the regioselective N-protection of the commercially available 6-nitro-1H-indazole. The Boc group is ideal for this purpose due to the mild reaction conditions required for its installation and the array of selective methods available for its subsequent removal.
The primary rationale for N-protection is to mask the acidic N-H proton of the pyrazole ring. This prevents its interference in subsequent base-mediated reactions and directs electrophilic or metal-catalyzed substitution to other positions on the heterocyclic core. The reaction typically proceeds by treating 6-nitro-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base and a catalyst.
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The Pharmacological Potential of Nitroindazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Resurgence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity for biological interaction across diverse therapeutic areas. The indazole scaffold is one such "privileged structure."[1] Its inherent drug-like properties have led to the development of several clinically approved drugs, including the anticancer agents axitinib and pazopanib.[1] The introduction of a nitro group to this versatile core further enhances its pharmacological potential, creating a class of compounds—nitroindazole derivatives—with a broad spectrum of biological activities. This guide provides an in-depth technical exploration of these activities, focusing on the mechanistic rationale behind their therapeutic effects and providing the practical methodologies required for their evaluation.
The Nitro Group: A Double-Edged Sword in Pharmacology
The nitroaromatic moiety is a potent pharmacophore that significantly influences the biological profile of the parent molecule.[2][3] Its strong electron-withdrawing nature can enhance binding affinities to biological targets.[3] Furthermore, the nitro group is susceptible to metabolic reduction, particularly in hypoxic environments or by specific nitroreductase enzymes present in various organisms.[2][4] This bioreductive activation is a cornerstone of the mechanism of action for many nitroaromatic drugs, leading to the generation of reactive nitrogen species and oxidative stress, which can be selectively toxic to pathogens or cancer cells.[2][3] However, this same reactivity can also be associated with toxicity, necessitating careful structural optimization and thorough toxicological evaluation.[2]
Anticancer Activity: Targeting the Malignant Phenotype
Indazole-based compounds have already made a significant impact in oncology, with several kinase inhibitors approved for cancer therapy.[1][5] The addition of a nitro group can further enhance the anticancer properties of these derivatives, and research has highlighted their potential to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis.[5]
Antiproliferative Effects and Mechanistic Insights
Several studies have demonstrated the antiproliferative effects of nitroindazole derivatives against a range of cancer cell lines.[1] For instance, certain 6-nitroindazole derivatives have shown significant activity against lung carcinoma cells. While the precise mechanisms are still under investigation, several pathways are implicated:
-
Kinase Inhibition: Many indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling and survival.[5][6]
-
Induction of Apoptosis: Some nitroindazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5]
-
Generation of Reactive Oxygen Species (ROS): The metabolic reduction of the nitro group can lead to the production of ROS, which can damage cellular components and trigger apoptosis.[5]
Below is a simplified representation of the potential anticancer mechanisms of nitroindazole derivatives.
Caption: Potential anticancer mechanisms of nitroindazole derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the reported antiproliferative activity of selected nitroindazole derivatives against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [1] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer | 0.4 ± 0.3 μM | [7] |
| 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | TK-10 and HT-29 | Moderate activity | [5][8] |
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the nitroindazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Antiparasitic Activity: A Renewed Hope for Neglected Diseases
Nitro-heterocyclic compounds have long been a mainstay in the treatment of parasitic infections.[1] The bioreductive activation of the nitro group is particularly effective against anaerobic or microaerophilic parasites that possess specific nitroreductases.[4][11] Nitroindazole derivatives have demonstrated promising activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Trichomonas.[1][4]
Antileishmanial, Antichagasic, and Antitrichomonal Effects
-
Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have shown inhibitory activity against various Leishmania species.[1] Similarly, 2-benzyl-5-nitroindazolin-3-one derivatives have demonstrated potent in vitro activity against Leishmania amazonensis.
-
Antichagasic Activity: 5-Nitroindazole derivatives have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[4] The mechanism is thought to involve the generation of oxidative stress within the parasite.
-
Antitrichomonal Activity: Several 5-nitroindazole derivatives have exhibited remarkable activity against Trichomonas vaginalis.[5][8]
Mechanism of Action: The Role of Nitroreductases and Oxidative Stress
The antiparasitic action of nitroindazole derivatives is largely attributed to the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs).[4][11] This process generates cytotoxic metabolites and reactive oxygen species that are detrimental to the parasite.
The key steps in this mechanism are:
-
Drug Uptake: The nitroindazole derivative enters the parasite cell.
-
Bioreductive Activation: Parasitic NTRs, which are often absent or have different substrate specificities in mammalian cells, reduce the nitro group.[4][11]
-
Generation of Cytotoxic Intermediates: The reduction process forms highly reactive nitroso and hydroxylamine derivatives.
-
Oxidative Stress: These intermediates can redox cycle, leading to the production of superoxide radicals and other ROS.[4]
-
Cellular Damage: The accumulation of ROS and reactive metabolites leads to damage of DNA, proteins, and lipids, ultimately causing parasite death.
Caption: Mechanism of antiparasitic action of nitroindazole derivatives.
Quantitative Data on Antiparasitic Activity
| Compound Class | Parasite | Activity | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity | [1] |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | IC50 = 0.46 ± 0.01 µM | |
| 5-Nitroindazole derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity | [1][5][8] |
| 5-Nitroindazole derivatives | Trypanosoma cruzi | Interesting antichagasic activity | [1][4] |
Experimental Protocol: In Vitro Trypanocidal Activity Assay
This protocol outlines a method for assessing the in vitro activity of nitroindazole derivatives against the epimastigote form of Trypanosoma cruzi.[12][13]
Step-by-Step Methodology:
-
Parasite Culture:
-
Culture T. cruzi epimastigotes in a suitable axenic medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.
-
Harvest the parasites during the exponential growth phase by centrifugation.
-
-
Compound Preparation:
-
Prepare a stock solution of the nitroindazole derivative in DMSO.
-
Perform serial dilutions of the compound in the culture medium.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of the parasite suspension (e.g., 1 x 10^6 parasites/mL) to each well.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a reference drug (e.g., benznidazole) as a positive control.
-
-
Incubation:
-
Incubate the plate at 28°C for 72-96 hours.
-
-
Viability Assessment:
-
After incubation, add a viability indicator such as resazurin (alamarBlue) or MTT.
-
Incubate for a further 4-24 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each compound concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Anti-inflammatory and Other Biological Activities
Beyond their potent anticancer and antiparasitic properties, nitroindazole derivatives have also been investigated for other pharmacological activities.
Anti-inflammatory Effects
Certain indazole derivatives have demonstrated anti-inflammatory activity in both in vivo and in vitro models.[14][15][16] The proposed mechanisms for this activity include:
-
Inhibition of Cyclooxygenase-2 (COX-2): Some indazoles can inhibit the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[14]
-
Modulation of Pro-inflammatory Cytokines: These compounds can also inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[14]
-
Free Radical Scavenging: The ability of some indazoles to scavenge free radicals may also contribute to their anti-inflammatory effects.[14]
Nitric Oxide Synthase (NOS) Inhibition
7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[17][18][19] This property has made it a valuable tool for studying the physiological and pathological roles of nitric oxide in the central nervous system. Inhibition of nNOS by 7-nitroindazole has been shown to have neuroprotective effects in models of neurotoxicity.[17]
Conclusion and Future Directions
Nitroindazole derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antiparasitic, and anti-inflammatory agents warrants further investigation. The key to unlocking their full therapeutic potential lies in a thorough understanding of their structure-activity relationships and mechanisms of action. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in their various biological effects.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in relevant animal models to assess their therapeutic efficacy and safety profiles.
The in-depth technical guidance provided here serves as a foundation for researchers and drug development professionals to explore and harness the pharmacological potential of this versatile and potent class of molecules.
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The Synthesis of Nitroindazoles: A Technical Guide for the Modern Chemist
Abstract
Nitroindazoles represent a cornerstone of heterocyclic chemistry, serving as pivotal intermediates in the development of novel therapeutics and functional materials.[1][2] Their rich chemical reactivity and diverse biological activities, including antiprotozoal and antineoplastic properties, have cemented their importance in medicinal chemistry.[3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing the nitroindazole scaffold. We will delve into the nuances of direct nitration, exploring the critical challenge of regioselectivity, and detail various cyclization methodologies that offer alternative and often more controlled pathways. This document emphasizes the causality behind experimental choices, provides validated protocols, and offers insights into common challenges and their solutions, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Significance of the Nitroindazole Core
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its structural resemblance to indole and its capacity for diverse biological interactions. The introduction of a nitro group onto this scaffold profoundly influences its electronic properties and metabolic fate, often enhancing its therapeutic potential. Nitroindazoles are key pharmacophores in a range of biologically active compounds, demonstrating efficacy as antiparasitic agents against pathogens like Trypanosoma cruzi, the causative agent of Chagas disease.[3] Furthermore, their role as precursors for a variety of functionalized indazoles makes their efficient and selective synthesis a critical endeavor in modern organic chemistry.
This guide will navigate the two primary avenues for constructing nitroindazoles: the direct electrophilic nitration of a pre-existing indazole core and the de novo synthesis of the bicyclic system from appropriately substituted acyclic or monocyclic precursors.
Strategic Approaches to Nitroindazole Synthesis
The synthesis of nitroindazoles can be broadly categorized into two main strategies, each with its own set of advantages and challenges regarding regioselectivity, substrate scope, and reaction conditions.
Strategy 1: Direct Electrophilic Aromatic Nitration of Indazoles
The direct introduction of a nitro group onto the indazole ring via electrophilic aromatic substitution is, in principle, the most straightforward approach. However, the indazole nucleus possesses multiple reactive sites, leading to challenges in controlling the position of nitration. The reaction typically yields a mixture of isomers, necessitating careful optimization and robust purification methods.[4]
The nitration of aromatic compounds proceeds through a well-established electrophilic aromatic substitution mechanism.[5][6][7] The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[7][8] This is followed by the attack of the aromatic π-system on the nitronium ion to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[6][8] Finally, deprotonation of the σ-complex restores aromaticity and yields the nitroaromatic product.[6][8]
Caption: General mechanism of electrophilic aromatic nitration of indazole.
The position of nitration on the indazole ring is highly dependent on the reaction conditions and the presence of substituents. The electron-rich nature of both the pyrazole and benzene rings allows for substitution at multiple positions, primarily C3, C5, and C7.
-
C3-Nitration: Direct nitration at the C3 position of 2H-indazoles has been achieved using iron-promoted C-H functionalization, offering a chelation-free radical pathway.[9][10] This method provides direct access to 3-nitro-2H-indazoles.[10]
-
C4- and C7-Nitration: The synthesis of 4-nitro and 7-nitroindazoles often requires specific precursors or controlled reaction conditions to favor these positions. For instance, 7-nitroindazole can be synthesized from 2-methyl-6-nitroaniline via diazotization and cyclization.[11] The reduction of 4-nitroindazoles is also a key transformation for accessing 4-aminoindazoles.[12][13][14]
-
C5- and C6-Nitration: Nitration often favors the C5 and C6 positions of the benzene ring. The synthesis of 6-nitroindazole derivatives is a common theme in the literature for building more complex bioactive molecules.[1]
Challenges in Direct Nitration: The primary challenge is the formation of isomeric mixtures, which can be difficult to separate.[15][16] Purification often requires careful column chromatography or recrystallization.[15][16] Furthermore, the strongly acidic and corrosive nature of traditional nitrating agents necessitates stringent safety protocols.[17][18][19][20]
Strategy 2: Cyclization Reactions
Building the nitroindazole scaffold through cyclization of acyclic or monocyclic precursors offers a powerful alternative to direct nitration, often providing superior regiocontrol.
A classic and reliable method involves the diazotization of a substituted o-toluidine followed by intramolecular cyclization. This approach is particularly effective for the synthesis of 5-nitroindazole.
Caption: Synthesis of 5-nitroindazole via diazotization and cyclization.
This method, detailed in Organic Syntheses, provides a high-yielding and scalable route to 5-nitroindazole.[21] The key is the regioselective formation of the diazonium salt from the corresponding aniline, which then undergoes spontaneous cyclization.
The Davis-Beirut reaction is a versatile and robust method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[22][23][24] The reaction proceeds under basic conditions and involves the in-situ generation of a highly reactive nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization.[23] This reaction is particularly valuable as it provides a direct entry to the less-explored 2H-indazole isomers.
Caption: The Davis-Beirut reaction for 2H-indazole synthesis.
The scope of the Davis-Beirut reaction is broad, allowing for the synthesis of a variety of substituted 2H-indazoles, indazolones, and related fused heterocyclic systems.[22][23][25][26]
The intramolecular cyclization of arylhydrazones derived from substituted 2-fluoro-5-nitrobenzaldehydes is an effective strategy for preparing 1-aryl-5-nitro-1H-indazoles.[27][28] This method relies on a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the ortho-fluorine atom to form the indazole ring.
Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key synthetic transformations, along with a comparative summary of quantitative data.
Protocol 1: Synthesis of 5-Nitroindazole via Diazotization of 2-Amino-5-nitrotoluene[21]
Materials:
-
2-Amino-5-nitrotoluene (55 g, 0.36 mole)
-
Glacial Acetic Acid (2.5 L)
-
Sodium Nitrite (25 g, 0.36 mole)
-
Deionized Water (60 mL)
-
Methanol (for recrystallization)
-
Decolorizing Charcoal
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene in glacial acetic acid.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Maintain the temperature below 25°C during the addition.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C.
-
Recrystallize the crude product from boiling methanol using decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.
Protocol 2: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole[3][29]
Materials:
-
3-Methyl-6-nitro-1H-indazole (10.00 g, 56 mmol)
-
Dimethyl Carbonate (DMC, 6.04 g, 67 mmol)
-
Triethylenediamine (DABCO, 6.40 g, 56 mmol)
-
N,N-Dimethylformamide (DMF, 100 mL)
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole and DABCO in DMF in a reaction flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction system to reflux and continue stirring for 6 hours.
-
Cool the reaction mixture to room temperature and add 120 mL of water, stirring for 15 minutes to precipitate the product.
-
Collect the light yellow solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.
Comparative Data for Nitroindazole Synthesis
| Target Compound | Starting Material(s) | Method | Key Reagents/Conditions | Yield (%) | Reference |
| 5-Nitroindazole | 2-Amino-5-nitrotoluene | Diazotization/Cyclization | NaNO₂, Acetic Acid, RT, 3 days | 72-80 | [21] |
| 2,3-Dimethyl-6-nitro-2H-indazole | 3-Methyl-6-nitro-1H-indazole | N-Alkylation | Dimethyl Carbonate, DABCO, DMF, reflux, 6h | 81.1 | [3] |
| 7-Nitroindazole | 2-Methyl-6-nitroaniline | Diazotization/Cyclization | NaNO₂, Acetic Acid, RT, 30-45 min | 98 | [11] |
| 1-Phenyl-5-nitro-1H-indazole | 2-Fluoro-5-nitrobenzaldehyde, Phenylhydrazine | Arylhydrazone Cyclization | K₂CO₃, DMF, 90°C, 4h | High | [27] |
| 3-Nitro-2-aryl-2H-indazoles | 2-Aryl-2H-indazoles | C-H Nitration | Fe(NO₃)₃·9H₂O, TEMPO, MeCN, 80°C | Moderate to Good | [29] |
Safety & Handling of Nitrating Agents
Nitration reactions, particularly those employing mixed acids (HNO₃/H₂SO₄), present significant safety hazards.[17][19][20]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[17][18]
-
Exothermic Reactions: Nitration reactions are highly exothermic. Proper temperature control is crucial to prevent runaway reactions, which can lead to rapid pressure buildup and potential explosions.[19]
-
Toxicity: Nitrogen oxide fumes (NOₓ) generated during the reaction are toxic upon inhalation.[17]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[17][18]
-
Fume Hood: All nitration reactions must be conducted in a well-ventilated chemical fume hood.[18]
-
Controlled Addition: Add the nitrating agent slowly and portion-wise to the substrate solution, while carefully monitoring the reaction temperature with an external cooling bath (e.g., ice-water bath).
-
Quenching: Quench the reaction carefully by slowly pouring the reaction mixture onto crushed ice.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[17][18] Have appropriate spill containment and neutralization materials on hand.[17]
Conclusion and Future Outlook
The synthesis of nitroindazoles remains a vibrant and essential area of research, driven by the continuous demand for novel therapeutic agents. While direct nitration offers a rapid entry to this scaffold, the challenges of regioselectivity necessitate a deep understanding of the underlying electronic and steric influences. Cyclization strategies, such as the classic diazotization of anilines and the versatile Davis-Beirut reaction, provide powerful tools for achieving regiocontrol and accessing a wider range of structural diversity.
Future advancements in this field will likely focus on the development of greener, safer, and more selective synthetic methodologies. The exploration of catalytic C-H activation and nitration, as well as novel cyclization cascades, will undoubtedly expand the synthetic chemist's toolbox. As our understanding of the biological roles of nitroindazoles continues to grow, so too will the impetus for innovative and efficient synthetic strategies to unlock the full potential of this remarkable heterocyclic core.
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Methodological & Application
The Synthetic Versatility of tert-Butyl 6-nitro-1H-indazole-1-carboxylate: A Guide for Researchers
The indazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its bioisosteric relationship with indole and its capacity for diverse biological interactions. The introduction of a nitro group at the 6-position, coupled with N1-protection by a tert-butoxycarbonyl (Boc) group, yields tert-butyl 6-nitro-1H-indazole-1-carboxylate, a highly versatile and strategic intermediate in organic synthesis. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key building block.
Introduction: Strategic Importance of N1-Boc Protected 6-Nitroindazole
The chemical architecture of this compound offers a trifecta of synthetic advantages. The Boc group at the N1 position serves as a robust protecting group, preventing unwanted side reactions at the indazole nitrogen under a variety of conditions, yet it can be readily removed when desired. The electron-withdrawing nitro group at the C6 position not only influences the electronic properties of the indazole ring but also serves as a precursor to the synthetically valuable amino group. Finally, the indazole core itself is amenable to functionalization, particularly at the C3 position, allowing for the construction of complex molecular frameworks. This strategic combination of functionalities makes it an invaluable tool in the synthesis of targeted therapeutics, including kinase inhibitors and other pharmacologically active agents.
Core Synthetic Transformations and Protocols
This guide will detail the synthesis of the title compound and its subsequent transformations, including the reduction of the nitro group and functionalization of the indazole core through cross-coupling reactions.
Part 1: Synthesis of this compound
The synthesis of this compound is achieved through the N-Boc protection of commercially available 6-nitroindazole. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the indazole nitrogen on di-tert-butyl dicarbonate (Boc)₂O.
Table 1: Optimized Conditions for N-Boc Protection of 6-Nitroindazole
| Parameter | Condition |
| Starting Material | 6-Nitro-1H-indazole |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 15 hours |
| Yield | High |
Detailed Experimental Protocol: N-Boc Protection of 6-Nitroindazole [1][2]
-
To a solution of 6-nitro-1H-indazole (1.0 eq.) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexane) to afford this compound.
Diagram 1: Synthesis of this compound
Caption: Workflow for the N-Boc protection of 6-nitroindazole.
Part 2: Reduction of the Nitro Group
A key transformation of this compound is the reduction of the nitro group to an amine, yielding tert-butyl 6-amino-1H-indazole-1-carboxylate. This amino-indazole derivative is a crucial intermediate for further functionalization, such as in the synthesis of kinase inhibitors. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Table 2: Conditions for the Reduction of the Nitro Group
| Parameter | Condition |
| Starting Material | This compound |
| Reducing System | Hydrogen (H₂) gas, Palladium on Carbon (Pd/C) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) |
| Reaction Time | 2 hours |
| Yield | ~90% |
Detailed Experimental Protocol: Reduction of this compound [3]
-
Dissolve this compound (1.0 eq.) in tetrahydrofuran (THF).
-
Add 10% Palladium on activated carbon (Pd/C) (catalytic amount) to the solution.
-
Degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Introduce hydrogen gas (1 atm, via a balloon) and stir the mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-1H-indazole-1-carboxylate, which can often be used in the next step without further purification.
Diagram 2: Reduction of the Nitro Group
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Part 3: Functionalization of the Indazole Core via Cross-Coupling Reactions
The indazole core, particularly at the C3 position, is a prime site for introducing molecular diversity. While this compound itself is not directly used in cross-coupling, it serves as a precursor to halogenated indazoles, which are excellent substrates for reactions like Suzuki-Miyaura and Heck couplings. The first step is the regioselective halogenation of the C3 position.
Sub-protocol 3a: C3-Iodination of N-Boc Protected Indazole [4]
-
Dissolve the N-Boc protected indazole (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Add a base like triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Add the iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂), and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by removing the solvent and partitioning between an organic solvent and water.
-
Purify the crude product by column chromatography to obtain the C3-iodo-indazole derivative.
Sub-protocol 3b: Suzuki-Miyaura Cross-Coupling [5][6][7][8]
Following the C3-iodination of this compound, the resulting 3-iodo derivative can be used in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
| Coupling Partner | Aryl- or heteroaryl-boronic acid or ester |
| Catalyst | Pd(dppf)Cl₂·DCM or other Pd(0) source |
| Base | K₂CO₃ or other suitable base |
| Solvent | 1,4-Dioxane/water mixture |
| Temperature | 80-100 °C |
| Reaction Time | 8-12 hours |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling [5]
-
To a solution of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq.) in a mixture of 1,4-dioxane and water, add the desired boronic acid (1.2-1.5 eq.) and a base such as K₂CO₃ (2.0-3.0 eq.).
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂·DCM (0.05 eq.).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction, filter through Celite, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diagram 3: C3-Functionalization via Suzuki-Miyaura Coupling
Caption: General workflow for C3-arylation of the indazole core.
Part 4: Deprotection of the N1-Boc Group
The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the N1-H of the indazole. This is typically achieved under acidic conditions.
Table 4: Common Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature |
| Oxalyl Chloride | Methanol | Room Temperature |
Detailed Experimental Protocol: N-Boc Deprotection with TFA [9]
-
Dissolve the N-Boc protected indazole derivative in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is often obtained as a TFA salt and can be used as such or neutralized with a base.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex, biologically active molecules. The protocols detailed herein for its synthesis, nitro group reduction, C3-functionalization, and deprotection provide a robust foundation for researchers in drug discovery and organic synthesis. The ability to selectively manipulate the different functionalities of this molecule underscores its importance as a versatile intermediate. Future applications will undoubtedly see this compound utilized in the development of novel therapeutics targeting a wide range of diseases.
References
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 700–703. [Link]
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New Journal of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Bommarius, A. S., et al. (2006). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 71(23), 8753–8761. [Link]
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International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2194–2199. [Link]
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MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
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PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]
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National Institutes of Health. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
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National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
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National Institutes of Health. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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PubMed. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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Royal Society of Chemistry. (n.d.). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Retrieved from [Link]
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CP Lab Safety. (n.d.). tert-butyl 6-amino-1H-indazole-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]
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ResearchGate. (n.d.). Iron promoted C3–H nitration of 2 H -indazole: direct access to 3-nitro-2 H -. Retrieved from [Link]
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Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Comprehensive Organic Synthesis, 6, 1-34. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Royal Society of Chemistry Blogs. (2023). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
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Deprotection of tert-Butyl 6-nitro-1H-indazole-1-carboxylate to yield 6-nitro-1H-indazole
Abstract
This application note provides a comprehensive guide for the efficient deprotection of tert-butyl 6-nitro-1H-indazole-1-carboxylate to yield 6-nitro-1H-indazole, a crucial scaffold in medicinal chemistry and drug development.[1][2][3] We present two robust and validated protocols: a classic acid-catalyzed method using trifluoroacetic acid (TFA) and a thermal deprotection alternative. The mechanistic rationale behind each method is discussed in detail, empowering researchers to make informed decisions for their specific synthetic needs. Comparative data on reaction efficiency, purity, and operational simplicity are provided to facilitate protocol selection and optimization.
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[4][5] Its stability across a wide array of reaction conditions, coupled with its straightforward removal under acidic or thermal stress, makes it an invaluable tool, particularly in the multi-step synthesis of complex pharmaceutical intermediates.[4][6][7]
The 6-nitro-1H-indazole core is a privileged structure in drug discovery, forming the backbone of numerous compounds investigated for their potential as kinase inhibitors, antiproliferative, and antileishmanial agents.[1][2][8] The synthesis of derivatives often requires the temporary protection of the indazole N-1 position to ensure regioselectivity in subsequent reactions. This guide focuses on the critical final step: the quantitative and clean removal of the Boc group to unmask the N-H of the target 6-nitro-1H-indazole.
Mechanistic Insights: The Chemistry of Boc Removal
Understanding the underlying mechanism is paramount for troubleshooting and optimizing the deprotection reaction. The removal of the Boc group can be effectively initiated by either strong acids or sufficient thermal energy.[9]
Acid-Catalyzed Deprotection (E1 Mechanism)
The most common method for Boc deprotection relies on strong acids like trifluoroacetic acid (TFA).[4][6] The reaction proceeds via a specific E1 elimination pathway:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[4][6][10] This initial step activates the protecting group.
-
Carbocation Formation: The protonated intermediate is unstable and facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][6][10]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free indazole amine.[6][10]
-
Salt Formation: In the acidic medium, the newly liberated indazole nitrogen is immediately protonated, yielding the corresponding trifluoroacetate salt.[4][10]
A key consideration is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic residues in the substrate or solvent. To mitigate this, "scavengers" like anisole or water can be added to trap the cation.[5][11]
Thermal Deprotection
Heating a Boc-protected amine, often at temperatures exceeding 150°C, can also induce cleavage of the protecting group.[9][12][13] This method avoids the use of strong acids and can be advantageous for substrates sensitive to acidic conditions. The mechanism is believed to involve a concerted elimination reaction, where the Boc group fragments to release isobutylene, carbon dioxide, and the deprotected amine directly.[6] This approach is often performed neat or in a high-boiling, inert solvent.[13]
Experimental Protocols
The following protocols have been validated for the deprotection of this compound.
Protocol A: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This method is rapid, highly efficient, and generally proceeds to completion at room temperature.
Materials and Equipment:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
-
Standard laboratory glassware for workup
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Acid Addition: While stirring at room temperature, add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the solution. Caution: The reaction is often accompanied by the evolution of CO₂ gas; ensure the system is not sealed.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1–4 hours.
-
Quenching and Workup:
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-nitro-1H-indazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Protocol B: Thermal Deprotection
This protocol is ideal for acid-sensitive substrates or when avoiding corrosive reagents is desirable.
Materials and Equipment:
-
This compound
-
High-boiling inert solvent (e.g., Toluene, xylene, or trifluoroethanol)[13] (Optional, can be run neat)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Setup: Place this compound (1.0 eq) into a round-bottom flask equipped with a reflux condenser. A high-boiling solvent can be added, although the reaction often works well neat.
-
Heating: Heat the reaction mixture to 150–180°C with vigorous stirring.[6][12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Thermal deprotections may require longer reaction times, typically ranging from 4 to 16 hours.
-
Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The resulting solid is the crude 6-nitro-1H-indazole.
-
-
Purification: The crude product should be purified by recrystallization or column chromatography as described in Protocol A to remove any potential thermal decomposition byproducts.
Protocol Comparison and Optimization
| Parameter | Protocol A: Acid-Catalyzed (TFA) | Protocol B: Thermal |
| Reagents | TFA, DCM, NaHCO₃ | None (or inert high-boiling solvent) |
| Temperature | Room Temperature | 150–180°C |
| Reaction Time | 1–4 hours | 4–16 hours |
| Workup | Aqueous wash required | Minimal (solvent removal) |
| Advantages | Fast, highly efficient, well-established | Avoids strong acids, simple setup |
| Disadvantages | Corrosive/toxic reagents, requires neutralization | High temperatures, longer reaction times, potential for side reactions |
Troubleshooting Insights:
-
Incomplete Reaction (TFA Method): If the reaction stalls, ensure sufficient equivalents of TFA are present. The presence of water can hydrolyze TFA, reducing its effectiveness. Using anhydrous DCM is recommended.
-
Side Product Formation (TFA Method): If alkylation of the product or other sensitive functional groups is observed, consider adding a scavenger like anisole or triethylsilane to the reaction mixture to trap the tert-butyl cation.[11]
-
Decomposition (Thermal Method): If charring or significant byproduct formation occurs, reduce the reaction temperature and extend the reaction time. Running the reaction in a high-boiling solvent like trifluoroethanol may lead to cleaner conversions at lower temperatures.[13]
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for obtaining 6-nitro-1H-indazole from its Boc-protected precursor using the two primary methods described.
Caption: Deprotection workflow from starting material to final product.
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
High Temperatures: When performing thermal deprotection, use a properly functioning heating mantle or oil bath with temperature control to prevent overheating. Ensure glassware is free of cracks or defects.
Conclusion
The deprotection of this compound is a critical transformation for accessing the valuable 6-nitro-1H-indazole scaffold. Both acid-catalyzed and thermal methods offer effective pathways to the desired product. The choice between protocols depends on the substrate's sensitivity to acid, available equipment, and desired reaction time. The acid-catalyzed approach with TFA is generally faster and more efficient, while the thermal method provides a milder, acid-free alternative. By understanding the mechanisms and following the detailed protocols herein, researchers can confidently and successfully perform this key synthetic step.
References
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Online]. Available: [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Online]. Available: [Link]
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Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). [Video]. YouTube. [Online]. Available: [Link]
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Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Online]. Available: [Link]
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Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Online]. Available: [Link]
-
Penning, T. D., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(41), 5481-5483. [Online]. Available: [Link]
- Methods for preparing indazole compounds. (2006). Google Patents. [Online].
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Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Online]. Available: [Link]
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Reddy, C. R., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 36(17), 2465-2471. [Online]. Available: [Link]
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Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. [Online]. Available: [Link]
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Reddit user discussion on N-boc deprotection. (2024, February 27). Reddit. [Online]. Available: [Link]
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Deprotection of different N-Boc-compounds. ResearchGate. [Online]. Available: [Link]
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Boukattaya, F., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 60(2), 2909-2912. [Online]. Available: [Link]
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El-Bouni, L., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(31), 20087-20098. [Online]. Available: [Link]
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Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Online]. Available: [Link]
-
Maldonado, E., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2445. [Online]. Available: [Link]
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Indazole synthesis. Organic Chemistry Portal. [Online]. Available: [Link]
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V. Pace, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3236. [Online]. Available: [Link]
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G. K. Datta, et al. (2002). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications, (15), 1644-1645. [Online]. Available: [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Online]. Available: [Link]
- Method for preparing 1H-indazole derivative. (2018). Google Patents. [Online].
-
Bartoli, G., et al. (2006). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Advanced Synthesis & Catalysis, 348(1-2), 111-116. [Online]. Available: [Link]
-
Cailly, T., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 4(56), 29591-29595. [Online]. Available: [Link]
-
Mohamed Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(7), x170831. [Online]. Available: [Link]
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The Strategic Application of tert-Butyl 6-nitro-1H-indazole-1-carboxylate in the Synthesis of PARP Inhibitors: A Guide for Medicinal Chemists
In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology. Among the various functionalized indazoles, tert-Butyl 6-nitro-1H-indazole-1-carboxylate has emerged as a pivotal building block, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile intermediate. We will delve into its critical role in the synthesis of the PARP inhibitor Niraparib, providing detailed protocols, mechanistic insights, and the rationale behind key experimental steps.
Introduction: The Significance of the Nitroindazole Scaffold
The indazole core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, known for its ability to mimic the purine nucleobases and engage in key hydrogen bonding interactions within enzyme active sites. The introduction of a nitro group at the 6-position of the indazole ring serves a dual purpose. Firstly, it acts as a powerful electron-withdrawing group, influencing the reactivity of the heterocyclic system. Secondly, and more importantly, the nitro group is a versatile synthetic handle that can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for further molecular elaboration, such as the introduction of diverse substituents through coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides stability to the molecule and prevents unwanted side reactions during subsequent synthetic transformations, while being readily removable under acidic conditions.
The paramount application of this compound lies in its role as a key precursor to the potent PARP inhibitor, Niraparib. PARP inhibitors represent a revolutionary class of anti-cancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.
Mechanistic Rationale: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When a SSB occurs, PARP binds to the damaged site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[1] In healthy cells, if a SSB is not repaired and is encountered by a replication fork, it can lead to a more lethal double-strand break (DSB). These DSBs are primarily repaired by the high-fidelity homologous recombination repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HRR pathway is compromised.[3] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. The therapeutic strategy of PARP inhibition is to block the BER pathway in these HRR-deficient cancer cells.[3] The accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication, which cannot be efficiently repaired in the absence of a functional HRR pathway. This overload of genomic damage triggers apoptosis and selective cancer cell death, a concept known as synthetic lethality.[3]
Synthetic Strategy: From Nitroindazole to Niraparib Intermediate
The synthesis of Niraparib from this compound involves a multi-step sequence that highlights the versatility of this starting material. The key transformations include the reduction of the nitro group, followed by a Suzuki coupling to introduce the phenylpiperidine moiety.
Experimental Protocols
The following protocols are presented as a guide and may require optimization based on laboratory conditions and scale.
Protocol 1: Synthesis of tert-Butyl 6-amino-1H-indazole-1-carboxylate
This protocol details the reduction of the nitro group of this compound to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-Butyl 6-amino-1H-indazole-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Causality and Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under mild conditions.
-
Solvent: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and effectively dissolve the starting material and product.
-
Safety: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Protocol 2: Suzuki Coupling for the Synthesis of a Niraparib Precursor
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between tert-Butyl 6-amino-1H-indazole-1-carboxylate (or a bromo-substituted analogue derived from it) and a suitable boronic acid or ester to form the C-C bond necessary for the Niraparib scaffold. For the direct synthesis of a Niraparib precursor, a more complex boronic acid derivative would be required. The following is a general protocol for a Suzuki coupling with an indazole substrate.[4]
Materials:
-
tert-Butyl 6-bromo-1H-indazole-1-carboxylate (derived from the amino intermediate via Sandmeyer reaction)
-
Aryl or heteroaryl boronic acid (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DMF/water)
Procedure:
-
To a reaction flask, add tert-Butyl 6-bromo-1H-indazole-1-carboxylate (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality and Insights:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling. Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of substrates.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates are commonly used and offer a good balance of reactivity and handling.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents & Conditions | Typical Yield | Reference |
| 1 | This compound | tert-Butyl 6-amino-1H-indazole-1-carboxylate | H₂, 10% Pd/C, MeOH or EtOAc, rt | >90% | General Reduction Protocol[5] |
| 2 | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | tert-Butyl 6-(pyridin-2-yl)-1H-indazole-1-carboxylate | 2-Pyridylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C | 60-85% | [4] |
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex drug molecules. Its application in the synthesis of the PARP inhibitor Niraparib underscores its value in the development of targeted cancer therapies. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors, with a clear understanding of the underlying chemical principles and biological rationale.
References
-
Chemistry 210 Experiment 6: The Reduction of a Nitro Group. (n.d.). Retrieved from [Link]
-
Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase. Retrieved from [Link]
- Gunderson, A. J., & Ghadjar, P. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. ecancermedicalscience, 11, 714.
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Org. Biomol. Chem., 21, 7863-7867.
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PubChem. (n.d.). 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic Acid. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [Link]
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Veeprho. (n.d.). 2-(4-(1-nitrosopiperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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ResearchGate. (2025, May 1). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. Retrieved from [Link]
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Journal of Chemical Society of Nigeria. (2025). SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol FROM 1-(4-nitrophenyl)-1H-imidazole AND 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol AND THEIR BIOLOGICAL STUDIES. Retrieved from [Link]
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Liskon Biological. (2025, April 29). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of tert-Butyl 6-nitro-1H-indazole-1-carboxylate in Kinase Inhibitor Synthesis
Abstract
The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] Its structural resemblance to the purine core of ATP allows it to function as a highly effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[4][5] This guide provides an in-depth technical overview and detailed protocols for the use of tert-Butyl 6-nitro-1H-indazole-1-carboxylate as a pivotal precursor for synthesizing novel kinase inhibitors. We will elucidate the strategic importance of its functional groups, provide step-by-step synthetic procedures for its transformation into advanced intermediates, and discuss the underlying principles of its application in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their kinase inhibitor programs.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6][7] Kinase inhibitors have revolutionized cancer treatment by offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.[6]
The indazole core has emerged as a "privileged scaffold" in this field.[8] Its bicyclic structure effectively mimics the adenine portion of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[4] This foundational binding anchors the inhibitor, while substituents at other positions can be tailored to interact with adjacent hydrophobic pockets and solvent-exposed regions, thereby dictating the inhibitor's potency and selectivity against specific kinases like VEGFR, EGFR, PLK4, and JAK.[2][3][9][10]
The precursor, This compound , is an exceptionally valuable starting material for three key reasons:
-
The Indazole Core : Provides the essential hinge-binding motif.
-
The N1-Boc Group : The tert-butyloxycarbonyl (Boc) group protects the N1 position of the indazole ring. This is crucial for preventing undesired side reactions and directing subsequent chemical modifications to other parts of the molecule. It can be removed under acidic conditions in a later step if an N-H interaction with the kinase hinge is desired.[11]
-
The 6-Nitro Group : This electron-withdrawing group is a versatile synthetic handle. Its facile reduction to a 6-amino group provides a nucleophilic point for introducing a vast array of chemical diversity through reactions like amide coupling, thereby enabling the exploration of structure-activity relationships (SAR).[1][12]
This guide will walk through the key synthetic transformations that convert this precursor into a versatile amino-indazole intermediate, ready for elaboration into potent and selective kinase inhibitors.
Synthesis of the Precursor: A Foundational Step
The first phase involves the protection of commercially available 6-nitro-1H-indazole to yield the title compound. This step is critical for ensuring regiochemical control in subsequent reactions.
Causality Behind the Protocol
The use of Di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a standard and highly efficient method for N-protection. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O and facilitating the reaction with the relatively non-nucleophilic indazole nitrogen. The Boc group is robust enough to withstand various reaction conditions but can be cleaved cleanly when required.
Protocol 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-Nitro-1H-indazole |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
| Purification | Aqueous work-up, optional recrystallization |
Step-by-Step Methodology:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous THF, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a solid. The product is often of sufficient purity for the next step without further purification.
Caption: Workflow for the N-Boc protection of 6-nitroindazole.
The Key Transformation: From Nitro to Amino Intermediate
The reduction of the 6-nitro group to a 6-amino group is the pivotal transformation that unlocks the potential of the precursor. The resulting amine is a versatile nucleophile that serves as the primary attachment point for introducing diversity-oriented side chains.
Causality Behind the Protocol
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.[13] The palladium surface catalyzes the reaction between molecular hydrogen and the nitro group, proceeding through nitroso and hydroxylamine intermediates to afford the desired amine. This method avoids the use of harsh, stoichiometric metal reductants, simplifying product purification.
Protocol 2: Reduction to tert-Butyl 6-amino-1H-indazole-1-carboxylate
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) |
| Solvent | Methanol or Ethyl Acetate |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Pressure | Atmospheric (balloon) or Parr shaker (50 psi) |
| Typical Yield | >90% |
| Purification | Filtration to remove catalyst |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or connecting to a hydrogenator).
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor reaction completion by TLC.
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-1H-indazole-1-carboxylate, which is typically used in the next step without further purification.
Caption: Workflow for the reduction of the 6-nitro group.
Elaboration into a Kinase Inhibitor Core Structure
With the 6-amino group installed, the scaffold is ready for derivatization. Amide bond formation is one of the most common and reliable reactions used in medicinal chemistry to build out kinase inhibitors from this intermediate.[11][14][15]
Causality Behind the Protocol
Amide coupling requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.[16] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.[15] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the 6-aminoindazole to form a stable amide bond with minimal side products and high yield. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction.
Protocol 3: General Amide Coupling
| Parameter | Value |
| Starting Materials | tert-Butyl 6-amino-1H-indazole-1-carboxylate, Carboxylic Acid (R-COOH) |
| Key Reagents | HATU, DIPEA |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-95% |
| Purification | Aqueous work-up followed by column chromatography or recrystallization |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 6-amino-1H-indazole-1-carboxylate (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final coupled product.
Caption: General workflow for amide coupling and final deprotection.
Application and Mechanism of Action in a Signaling Pathway
The synthesized indazole derivatives function as Type I or Type II kinase inhibitors, competing with endogenous ATP for the enzyme's active site. The indazole N2 and the amide N-H often form critical hydrogen bonds with the kinase hinge region, while the newly introduced 'R' group explores other pockets to achieve potency and selectivity.
Below is a conceptual diagram of the VEGFR signaling pathway, a common target for indazole-based inhibitors like Axitinib.[2] The synthesized inhibitor would block the phosphorylation cascade initiated by VEGF binding, thereby inhibiting downstream effects like angiogenesis and cell proliferation.
Caption: Inhibition of the VEGFR signaling pathway.
Conclusion
This compound is more than a simple chemical; it is a strategic starting point for the efficient and modular synthesis of sophisticated kinase inhibitors. Its protected nitrogen and latent amino functionality provide the ideal combination of stability and reactivity, enabling medicinal chemists to rapidly generate libraries of diverse compounds for biological screening. The protocols outlined herein offer reliable and reproducible methods for leveraging this precursor to accelerate the discovery of next-generation targeted therapies.
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Abdel-Maksoud, M. S., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
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Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1251-1273. [Link]
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Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 747. [Link]
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Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4900-4912. [Link]
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Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 419-431. [Link]
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Zhang, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Thangavel, N., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(11), HC01-HC04. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Zhang, Z., et al. (2010). Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. Current Medicinal Chemistry, 17(9), 834-855. [Link]
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MySkinRecipes. N-(tert-Butyl)-1H-indazole-7-carboxamide. MySkinRecipes. [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
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Organic Syntheses. (1940). 5-nitroindazole. Organic Syntheses. [Link]
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Bouasla, R., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]
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Kvist, J., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 939-944. [Link]
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PubMed Central. (2023). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. [Link]
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Application Notes and Protocols: Suzuki Coupling Reactions with tert-Butyl 6-nitro-1H-indazole-1-carboxylate Derivatives
Abstract: This document provides a comprehensive technical guide for performing Suzuki coupling reactions on tert-Butyl 6-nitro-1H-indazole-1-carboxylate. Indazole scaffolds are pivotal in medicinal chemistry, and their functionalization via cross-coupling reactions is a cornerstone of modern drug discovery. These application notes offer detailed protocols, mechanistic insights, and practical troubleshooting advice tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis of the key starting material, the execution of the Suzuki coupling, and subsequent deprotection steps, ensuring a robust and reproducible workflow.
Introduction: The Significance of Functionalized Indazoles
Indazole derivatives are a class of heterocyclic compounds that feature prominently in a multitude of FDA-approved pharmaceuticals and clinical candidates, particularly in oncology. Their versatile biological activity is often attributed to their ability to act as bioisosteres of purines, engaging with a wide range of enzymatic targets. The C-H functionalization of the indazole core, particularly at positions that modulate protein-ligand interactions, is a critical strategy in the design of potent and selective therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for creating carbon-carbon bonds. Its tolerance of a broad array of functional groups, mild reaction conditions, and the commercial availability of a diverse library of boronic acids and their derivatives make it an indispensable tool in the synthetic chemist's arsenal.
This guide focuses on the Suzuki coupling of this compound. The presence of the nitro group introduces electronic considerations that can influence the catalytic cycle, while the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen offers steric factors to consider. A thorough understanding of these elements is paramount for achieving high-yielding and clean transformations.
Synthesis of Starting Material: this compound
A reliable and scalable synthesis of the starting material is the foundation of any successful multi-step synthetic campaign. This compound can be prepared from commercially available 6-nitro-1H-indazole. The Boc group serves to protect the N-H proton of the indazole, preventing side reactions and improving solubility in organic solvents commonly used in cross-coupling reactions.
Protocol 1: Boc Protection of 6-nitro-1H-indazole
Materials:
-
6-nitro-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
The Suzuki-Miyaura Cross-Coupling Reaction
The core of this guide is the palladium-catalyzed Suzuki coupling of a halogenated this compound with a suitable boronic acid or boronate ester. For this protocol, we will assume the use of a 3-iodo-6-nitro-1H-indazole-1-carboxylate, a common intermediate that can be synthesized from 6-nitro-1H-indazole. The choice of catalyst, base, and solvent is critical for success.
Mechanism Overview: The Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination , which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Protocol 2: Suzuki Coupling of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Materials:
-
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DME, or Toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents and equipment
Procedure:
-
To a Schlenk flask, add tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are robust and effective for a wide range of substrates. PdCl₂(dppf) is often more active and stable at higher temperatures. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a good general-purpose base. |
| Solvent | Dioxane/H₂O, Toluene, DME | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. |
Post-Coupling Deprotection
In many synthetic routes, the Boc protecting group is removed in a subsequent step to liberate the N-H of the indazole, which may be important for biological activity or for further functionalization.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected indazole derivative in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate the catalyst. |
| Insufficiently degassed solvents | Ensure all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases and solvent systems. | |
| Side Reactions (e.g., Homocoupling of Boronic Acid) | Reaction temperature is too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Use a slight excess of the boronic acid (1.1-1.5 eq). | |
| Deborylation of the Boronic Acid | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki coupling of this compound derivatives is a robust and versatile method for the synthesis of complex, biologically active molecules. By carefully selecting the reaction parameters—catalyst, base, and solvent—and by adhering to rigorous experimental technique, researchers can achieve high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in the pursuit of novel therapeutics.
References
- Google Patents: Polycyclic indazole derivatives that are erk inhibitors.
- Google Patents: AKT protein kinase inhibitors.
-
LookChem: Cas 7597-18-4,6-Nitroindazole. Available at: [Link]
-
Grafiati: Journal articles: 'Cyclization of nitro compounds'. Available at: [Link]
- Google Patents: 1H-indazole compound.
-
ResearchGate: A short overview of N-Heterocycle based FDA approved anti-cancer drugs. Available at: [Link]
Application Notes and Protocols for the Synthesis of Substituted Indazoles from tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2][3] This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the indazole ring system, starting from the versatile building block, tert-Butyl 6-nitro-1H-indazole-1-carboxylate. We delve into the strategic manipulation of the nitro and tert-butoxycarbonyl (Boc) groups to unlock diverse substitution patterns. This document offers detailed experimental protocols, mechanistic insights, and workflow visualizations to empower researchers, scientists, and drug development professionals in the synthesis of novel indazole derivatives.
Introduction: The Strategic Utility of the Starting Material
This compound is an ideal starting material for the synthesis of a library of substituted indazoles. Its utility stems from the orthogonal reactivity of its key functional groups:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. Primarily, it protects the N1 position of the indazole ring, preventing unwanted side reactions and directing substitution to other positions.[4] Secondly, its electron-withdrawing nature can influence the reactivity of the indazole core. Importantly, it can be readily removed under specific acidic or basic conditions, allowing for subsequent N-functionalization or for accessing the free N-H indazole.[5][6]
-
The C6-Nitro Group: The nitro group is a powerful synthetic handle. Its strong electron-withdrawing character activates the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[7][8] More commonly, it serves as a precursor to the 6-amino group via reduction, which is a gateway to a vast array of further transformations, including diazotization, amidation, and cross-coupling reactions.[9]
This guide will explore the primary synthetic pathways leveraging these features to achieve diversification of the indazole scaffold.
Synthetic Pathways and Core Transformations
The journey from this compound to a diverse library of derivatives involves several key strategic transformations. The overall workflow is designed to sequentially or orthogonally modify the nitro group and introduce substituents onto the indazole core.
Figure 1: Key synthetic transformations originating from this compound.
Transformation I: Reduction of the Nitro Group
The conversion of the 6-nitro group to a 6-amino group is arguably the most crucial and versatile transformation. The resulting aniline is a nucleophile that can undergo a wide range of subsequent reactions. Catalytic transfer hydrogenation with hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is a highly efficient, rapid, and safe method that avoids the need for high-pressure hydrogenation equipment.[10]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction in the presence of other reducible functionalities.
-
Hydrogen Source: Hydrazine hydrate serves as an in situ source of hydrogen, making the procedure technically simpler and safer than using pressurized hydrogen gas.[11]
-
Solvent: Protic solvents like methanol or ethanol are ideal as they facilitate the transfer of hydrogen and readily dissolve the reagents.
| Method | Catalyst | Hydrogen Donor | Solvent | Temp. | Typical Time | Yield | Reference |
| Catalytic Transfer | 5-10% Pd/C | N₂H₄·H₂O | Methanol | Reflux | 1-3 h | >90% | [9][10] |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Ethanol | RT | 4-12 h | >95% | [12] |
| Table 1: Comparison of common methods for the reduction of aromatic nitro groups. |
Transformation II: Diversification via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[13][14] To utilize these methods, the 6-aminoindazole intermediate must first be converted to a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. The resulting 6-haloindazole is a substrate for numerous cross-coupling protocols.
A. Suzuki-Miyaura Coupling for C-C Bond Formation The Suzuki-Miyaura reaction couples the 6-haloindazole with a boronic acid or ester to form a C-C bond, enabling the introduction of various aryl, heteroaryl, or vinyl substituents.[15][16]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) are essential. The base activates the boronic acid, while the palladium complex facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17]
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and sometimes leads to concomitant deprotection of the Boc group, providing a streamlined synthesis of N-H indazoles.[17]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination for C-N Bond Formation This reaction couples the 6-haloindazole with a primary or secondary amine to forge a C-N bond, providing access to a wide range of N-substituted 6-aminoindazoles.[18][19]
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine coupling partner.[19]
| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Reference |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₂CO₃ or K₃PO₄ | [15][17] |
| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos or RuPhos | NaOtBu or Cs₂CO₃ | [13][18] |
| Table 2: Representative conditions for palladium-catalyzed cross-coupling reactions. |
Transformation III: Deprotection of the N1-Position
The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free N-H indazole. This is often necessary for biological activity or for subsequent N1-alkylation or arylation.
Causality Behind Experimental Choices:
-
Acidic Cleavage: Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is the standard method. The reaction is typically fast and clean, proceeding at room temperature.
-
Basic/Nucleophilic Cleavage: For substrates sensitive to strong acid, basic conditions can be employed. A catalytic amount of sodium methoxide in methanol provides a mild and selective method for deprotecting N-Boc on indazoles while potentially leaving other acid-labile groups intact.[5]
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of tert-Butyl 6-amino-1H-indazole-1-carboxylate
This protocol describes the reduction of the nitro group using catalytic transfer hydrogenation.
Reaction Scheme: (A diagram showing the chemical transformation would be placed here)
Materials and Reagents:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% w/w, 0.05 equiv)
-
Hydrazine monohydrate (5.0 equiv)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and methanol (approx. 10 mL per gram of starting material).
-
Carefully add 10% Pd/C to the suspension.
-
Heat the mixture to reflux (approx. 65 °C).
-
Add hydrazine monohydrate dropwise to the refluxing suspension over 10-15 minutes. Caution: The reaction can be exothermic.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amine as a solid.
Protocol 2: Synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate (via Sandmeyer Reaction)
This protocol outlines the conversion of the 6-amino group to a 6-bromo group.
Reaction Scheme: (A diagram showing the chemical transformation would be placed here)
Materials and Reagents:
-
tert-Butyl 6-amino-1H-indazole-1-carboxylate (1.0 equiv)
-
Copper(I) bromide (CuBr, 1.5 equiv)
-
tert-Butyl nitrite (1.5 equiv)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, dissolve copper(I) bromide in acetonitrile (approx. 15 mL per gram of CuBr) and heat the mixture to 65 °C with stirring.
-
In a separate flask, dissolve tert-butyl 6-amino-1H-indazole-1-carboxylate in acetonitrile.
-
To the solution of the amine, add tert-butyl nitrite dropwise at room temperature.
-
After stirring for 15 minutes, add the resulting diazonium salt solution dropwise to the heated CuBr solution. Observe for gas evolution (N₂).
-
Stir the reaction mixture at 65 °C for 1-2 hours, monitoring by TLC for the consumption of the intermediate.
-
Cool the reaction to room temperature and pour it into an aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-bromoindazole.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the coupling of the 6-bromoindazole with an arylboronic acid.
Reaction Scheme: (A diagram showing the chemical transformation would be placed here)
Materials and Reagents:
-
tert-Butyl 6-bromo-1H-indazole-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 v/v)
Procedure:
-
To a Schlenk tube or microwave vial, add the 6-bromoindazole, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed as monitored by TLC (typically 4-16 hours). Alternatively, use a microwave reactor (e.g., 120 °C for 30-60 minutes).[17]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the standard method for removing the Boc protecting group.
Reaction Scheme: (A diagram showing the chemical transformation would be placed here)
Materials and Reagents:
-
N-Boc protected indazole (1.0 equiv)
-
Trifluoroacetic acid (TFA, 10-20 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected indazole in dichloromethane (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid dropwise to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole. Further purification may be performed if necessary.
Conclusion
This compound is a powerful and versatile platform for the synthesis of substituted indazoles. By leveraging fundamental organic transformations—nitro group reduction, Sandmeyer reactions, palladium-catalyzed cross-couplings, and Boc deprotection—a vast chemical space can be explored efficiently. The protocols and strategic insights provided herein serve as a robust foundation for researchers in medicinal chemistry and drug discovery to generate novel indazole-based compounds for biological evaluation.
References
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Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
Rout, S. K., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record. [Link]
-
Kar, G. K. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole ?". ResearchGate. [Link]
-
Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
-
Shaker, A. M., et al. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]
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Church, N. J., & Edwards, D. I. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy. [Link]
-
Lisurek, M., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
Request PDF. (2010). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
Bellina, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Organic & Biomolecular Chemistry. [Link]
-
Tunoori, A. R., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Weseliński, Ł. J., et al. (2021). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Request PDF. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
- Google Patents. (n.d.).
-
Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. [Link]
-
Neves, A. P., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
- Matsumoto, K., et al. (2001). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for the synthesis of 2,3,6-trisubstituted indoles. Tetrahedron Letters.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Sci-Hub. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
- Google Patents. (n.d.).
-
Huczyński, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
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Application Notes & Protocols: The Strategic Role of tert-Butyl 6-nitro-1H-indazole-1-carboxylate in Fragment-Based Drug Discovery
Preamble: The Philosophy of Fragments and the Utility of the Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of complex, "drug-like" molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind with low affinity to a biological target.[3][4] These initial hits are then optimized into potent leads through structure-guided strategies like fragment growing, linking, or merging.[3][5] The core advantage of this approach lies in its efficient exploration of chemical space and the superior physicochemical properties often observed in the resulting lead candidates.[6][7]
Within the vast universe of possible fragments, the indazole core represents a "privileged scaffold," particularly in kinase inhibitor discovery.[8][9] Its bicyclic structure provides a rigid framework capable of forming key hydrogen bond interactions with the hinge region of many protein kinases. The strategic placement of substituents on this core is paramount for achieving affinity and selectivity. This is where a carefully designed fragment like tert-Butyl 6-nitro-1H-indazole-1-carboxylate becomes an invaluable tool.
This document serves as a comprehensive guide to its application, detailing not just the "how" but, more critically, the "why" behind its use in a modern FBDD campaign.
Profile of a Strategic Fragment: this compound
This fragment is not merely a random collection of atoms; each functional group is present for a specific, strategic purpose in the FBDD workflow.
| Property | Data | Rationale & Significance |
| IUPAC Name | This compound | - |
| CAS Number | 219503-74-9 | For unambiguous identification. |
| Molecular Formula | C₁₂H₁₃N₃O₄ | - |
| Molecular Weight | 263.25 g/mol | Falls well within the "Rule of Three" for fragments (<300 Da), ensuring higher probability of efficient binding.[4] |
| Structure | ![]() | The structure contains three key functional domains. |
| Topological Polar Surface Area (TPSA) | 89.9 Ų | Contributes to solubility and potential cell permeability. |
Dissecting the Key Functional Groups:
-
1H-Indazole Core: This is the binding element. The N2 atom is a potent hydrogen bond acceptor, crucial for interacting with backbone amides in protein targets like kinase hinges.[8]
-
tert-Butoxycarbonyl (Boc) Group: This serves two purposes. First, it protects the N1 nitrogen, preventing it from interfering with the desired N2 binding mode and removing a potentially problematic acidic proton.[10][11] Second, its bulk and lipophilicity can be tuned to improve solubility and explore specific hydrophobic pockets. Critically, it is a well-established protecting group that can be cleanly removed under acidic conditions, opening up the N1 position for later-stage optimization.
-
6-Nitro Group: This is the primary vector for "fragment growing." The nitro group itself is a strong hydrogen bond acceptor. More importantly, it can be readily and selectively reduced to a primary amine (-NH₂).[12] This transformation is a cornerstone of medicinal chemistry, converting a neutral, electron-withdrawing group into a basic, nucleophilic handle perfect for diversification via amide coupling, sulfonylation, or reductive amination. The reduction of nitroaromatics is a key bioactivation step for some drugs, a property that can be exploited in prodrug design.[13][14]
Application in the FBDD Workflow: From Screening to Lead
The journey of a fragment from library to lead is a multi-step process requiring rigorous biophysical and structural validation.
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic data (kₐ, kₑ) and affinity (K₋). It is an excellent primary screening tool for FBDD.[1][2]
-
Objective: To identify if the fragment binds to the target protein and to quantify its binding affinity.
-
Materials:
-
SPR instrument (e.g., Biacore T200).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein (>95% purity) in a suitable buffer (e.g., HBS-EP+).
-
Fragment stock solution (e.g., 100 mM in DMSO).
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
-
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip via amine coupling to a density that will yield a theoretical Rₘₐₓ of ~50-100 RU for the fragment. Use a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding.
-
Fragment Preparation: Prepare a serial dilution of the fragment in running buffer, typically from 200 µM down to ~1.5 µM. Ensure the final DMSO concentration is identical across all samples and the running buffer.
-
Binding Analysis: Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections for double referencing.
-
Data Analysis: Subtract the reference cell data and buffer blanks. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir steady-state or kinetic) to determine the dissociation constant (K₋).
-
-
Causality and Trustworthiness:
-
Why a reference cell? This is critical for self-validation. It corrects for bulk refractive index changes and non-specific binding to the chip surface, ensuring the observed signal is from a specific interaction with the target.[2]
-
Why steady-state analysis first? For weak-binding fragments, reaching equilibrium quickly is common. A steady-state analysis is robust and provides a reliable K₋ without being confounded by fast on/off rates.
-
Expected Result: A fragment hit will show a concentration-dependent binding response on the target surface with minimal response on the reference surface. A typical K₋ for a fragment hit is in the high µM to low mM range.[1]
-
Protocol 2: Orthogonal Validation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method to confirm hits from primary screens.[1][] Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.
-
Objective: To confirm direct binding of the fragment to the target protein in solution.
-
Materials:
-
NMR spectrometer (>500 MHz) with a cryoprobe.
-
¹⁵N-labeled target protein (for protein-observe methods) or unlabeled protein (for ligand-observe methods).
-
NMR buffer (e.g., deuterated phosphate buffer, pD 7.4).
-
Fragment stock solution in deuterated DMSO.
-
-
Procedure (STD NMR):
-
Sample Preparation: Prepare two NMR samples. Sample A: Protein (~10-20 µM) and fragment (~1-2 mM) in NMR buffer. Sample B (control): Fragment only at the same concentration.
-
Acquisition: Acquire a standard 1D ¹H spectrum to confirm fragment resonances.
-
STD Experiment: Run the STD NMR experiment. This involves selectively saturating broad protein resonances and observing which, if any, fragment signals receive this saturation via binding.
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Signals present in the difference spectrum belong to the protons of the fragment that are in close contact with the protein.
-
-
Causality and Trustworthiness:
-
Why use NMR as an orthogonal method? It provides confirmation of a direct interaction in solution, which is a different physical principle from the surface-based SPR. This reduces the chance of false positives from assay artifacts.[16]
-
Why is STD useful? It doesn't require protein assignment or isotopic labeling and directly reports on the binding of the ligand, making it efficient for validating fragment hits.
-
Protocol 3: Structural Biology with X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target is the ultimate validation and the key to rational, structure-guided optimization.[3][17]
-
Objective: To determine the precise binding mode of the fragment.
-
Methods:
-
Crystal Soaking: Grow apo-protein crystals and transfer them to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period. This is often the first method attempted due to its higher throughput.[18]
-
Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials. This may be necessary if soaking disrupts the crystal lattice or if the binding site is not accessible in the apo-crystal form.[18]
-
-
Procedure (Crystal Soaking):
-
Crystal Growth: Optimize conditions to obtain high-quality apo-protein crystals.
-
Soaking: Prepare a cryoprotectant solution containing 5-10 mM of the fragment. Briefly soak the apo-crystal in this solution.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Process the data and solve the structure by molecular replacement using the apo-structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment.
-
-
Causality and Trustworthiness:
-
Why is a structure essential? It provides definitive proof of binding and reveals the specific interactions (H-bonds, hydrophobic contacts) between the fragment and the protein. This information is indispensable for designing more potent analogs.[17]
-
What does the structure tell us about our fragment? For this compound, a successful structure would ideally show the indazole N2 H-bonding to the protein, with the nitro group and Boc-group pointing towards solvent-exposed regions, confirming their suitability as vectors for chemical elaboration.
-
Hit-to-Lead: The Strategic Elaboration
With a validated hit and a co-crystal structure in hand, the real power of the fragment's design becomes apparent. The goal is to "grow" the fragment into unoccupied pockets to gain affinity while maintaining good ligand efficiency.
Protocol 4: Elaboration via Nitro Group Reduction and Amide Coupling
-
Objective: To synthesize a small library of analogs by growing from the 6-position to probe a nearby pocket identified by crystallography.
-
Step 1: Reduction of the Nitro Group
-
Reaction: Dissolve this compound in ethanol or ethyl acetate. Add a catalyst such as 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-1H-indazole-1-carboxylate.
-
Rationale: This is a clean, high-yielding, and standard transformation that provides the key amine intermediate.[12]
-
-
Step 2: Amide Coupling
-
Reaction: Dissolve the amine intermediate in a suitable solvent like DMF or DCM. Add a carboxylic acid (R-COOH) of interest, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).
-
Monitoring: Stir at room temperature and monitor by LC-MS.
-
Workup & Purification: Perform an aqueous workup to remove excess reagents and purify the resulting amide by column chromatography or preparative HPLC.
-
Rationale: Amide coupling is a robust and versatile reaction. By varying the R-group of the carboxylic acid, one can systematically probe the nearby pocket for new interactions (hydrophobic, polar, H-bonding) to rapidly build a structure-activity relationship (SAR).[9]
-
Conclusion
This compound is more than just a simple fragment; it is a sophisticated chemical tool designed for efficacy within the FBDD paradigm. Its indazole core provides a reliable anchor point, while the strategically placed Boc and nitro groups offer orthogonal handles for systematic, structure-guided evolution. By leveraging the protocols and understanding the chemical rationale outlined in this guide, researchers can effectively utilize this fragment to progress from a weak-binding initial hit to a potent, optimized lead compound, accelerating the path of drug discovery.
References
-
Fang, X., & Pan, G. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. CHI Conferences. [Link]
-
Naveen, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]
-
o2h discovery. (n.d.). Fragment-based drug discovery services & drug design service. o2h discovery. [Link]
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
-
Patel, R. A., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hubbard, R. E., & Murray, J. B. (2018). Using Fragment-Based Approaches to Discover New Antibiotics. Accounts of Chemical Research. [Link]
-
Naveen, S., et al. (2021). (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. [Link]
-
de Jesus, M. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]
-
Chadha, R., & Bhalla, Y. (n.d.). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences. [Link]
- Perez-Silanes, S., et al. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
-
Lücking, U., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Adams, J. L., et al. (2006). Methods for preparing indazole compounds.
-
Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. [Link]
-
Amporndanai, K., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. [Link]
-
Renaud, J. P., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery. [Link]
-
Ehlhardt, W. J., et al. (1988). Nitrosoimidazoles: highly bactericidal analogs of 5-nitroimidazole drugs. Journal of Medicinal Chemistry. [Link]
-
da Silva, F. C., et al. (2021). The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Current Medicinal Chemistry. [Link]
-
Sławiński, J., & Głowacka, E. (Eds.). (2022). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 7. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. Sci-Hub: are you are robot? [sci-hub.box]
- 14. mdpi.com [mdpi.com]
- 16. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Electron-Deficient Indazoles
Welcome to the technical support center for the Boc protection of electron-deficient indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we move beyond standard protocols to address the specific issues you may encounter in your experiments, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles with detailed explanations of their root causes and step-by-step solutions.
Problem 1: Low to No Conversion of the Starting Indazole
Question: I am attempting to Boc-protect 5-nitroindazole using standard conditions (Boc₂O, TEA, DCM), but I am observing very low conversion even after prolonged reaction times. What is going wrong?
Answer: This is a common issue when working with electron-deficient indazoles. The core problem is the reduced nucleophilicity of the indazole nitrogen atoms. The electron-withdrawing group (in this case, the nitro group) significantly decreases the electron density on the heterocyclic ring, making the nitrogens less likely to attack the electrophilic carbonyl carbon of the Boc anhydride.
Causality and Strategic Solutions:
-
Insufficient Reagent Activation: Standard bases like triethylamine (TEA) may not be strong enough to sufficiently deprotonate the indazole or activate the Boc anhydride for a sluggish substrate.
-
Catalyst Intervention: The addition of a nucleophilic catalyst can dramatically accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose. DMAP first reacts with Boc anhydride to form a more reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is then more readily attacked by the weakly nucleophilic indazole.[1][2]
Troubleshooting Workflow:
-
Introduce a Catalyst: Add a catalytic amount of DMAP (typically 0.1-0.2 equivalents) to your reaction mixture. Be cautious, as the reaction of DMAP with Boc anhydride can be rapid and cause gas evolution (CO₂).[1] It is advisable to add the DMAP portion-wise or as a solution.
-
Optimize the Base: If DMAP alone is insufficient, consider using a stronger non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or switching to an inorganic base like sodium hydride (NaH) in an aprotic solvent like THF. NaH will irreversibly deprotonate the indazole, forming the more nucleophilic indazolide anion.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40 °C or refluxing in a suitable solvent) can provide the necessary activation energy to overcome the reaction barrier.
-
Solvent Choice: While dichloromethane (DCM) and tetrahydrofuran (THF) are common, consider more polar aprotic solvents like N,N-dimethylformamide (DMF) which can help to solubilize the indazole and its deprotonated form, potentially increasing the reaction rate.
Problem 2: Formation of an Inseparable Mixture of N1 and N2 Isomers
Question: My Boc protection of 6-bromoindazole is proceeding, but I am obtaining a mixture of the N1 and N2-Boc protected isomers that are very difficult to separate by column chromatography. How can I improve the regioselectivity?
Answer: The formation of both N1 and N2 isomers is a classic challenge in indazole chemistry. The indazole anion is an ambident nucleophile, with electron density on both nitrogen atoms. The ratio of N1 to N2 substitution is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions, which can favor either kinetic or thermodynamic control.
Understanding Kinetic vs. Thermodynamic Control:
-
Kinetic Product (Often N2): This isomer is formed faster. The N2 position is often less sterically hindered, making it more accessible for a rapid reaction. Kinetic control is typically favored at lower temperatures and with stronger, more reactive electrophiles.
-
Thermodynamic Product (Often N1): This isomer is the more stable of the two. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3] Reactions under thermodynamic control, often achieved at higher temperatures and with longer reaction times, allow for equilibration from the less stable kinetic product to the more stable thermodynamic product.
Caption: Kinetic vs. Thermodynamic Control in Indazole Boc Protection.
Strategies to Influence Regioselectivity:
| Strategy | Condition | Rationale | Expected Outcome |
| Favor N1 (Thermodynamic) | Higher temperature (e.g., reflux in THF or toluene) | Allows for equilibration to the more stable N1 isomer. | Increased N1:N2 ratio. |
| Weaker base (e.g., K₂CO₃, Cs₂CO₃) | Promotes reversibility of the N-acylation, favoring the thermodynamic product. | Enhanced N1 selectivity. | |
| Longer reaction time | Provides sufficient time for the kinetic N2 product to revert and form the N1 isomer. | Higher proportion of the N1 product. | |
| Favor N2 (Kinetic) | Low temperature (e.g., 0 °C to room temp) | The faster-forming N2 isomer is trapped before it can equilibrate.[4] | Increased N2:N2 ratio. |
| Strong, non-nucleophilic base (e.g., NaH, LiHMDS) | Irreversible deprotonation can favor reaction at the more accessible N2 position. | Enhanced N2 selectivity. | |
| Shorter reaction time | Isolate the product mixture before significant equilibration to the N1 isomer can occur. | Higher proportion of the N2 product. |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the N1-Boc and N2-Boc protected isomers?
A1: Spectroscopic methods, particularly NMR, are the most reliable for differentiating between the N1 and N2 isomers.
-
¹H NMR: A key diagnostic is the chemical shift of the proton at the C7 position (H-7). In N1-substituted indazoles, H-7 is typically shifted downfield compared to the corresponding N2-isomer due to the anisotropic effect of the C=O bond in the Boc group. Conversely, the proton at C3 (H-3) is often more deshielded in N1-isomers.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also be indicative of the substitution pattern.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: Irradiation of the t-butyl protons of the Boc group should show an NOE to the H-7 proton in the N1 isomer, but not in the N2 isomer.
-
X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard, if suitable crystals can be obtained.[5][6]
Q2: My reaction is complete, but I am struggling with purification. There is a greasy byproduct that is difficult to remove.
A2: The greasy byproduct is likely residual Boc anhydride and t-butanol formed during the reaction. Standard silica gel chromatography can be challenging.
Purification Protocol:
-
Aqueous Workup: After the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate to remove any acidic impurities, followed by brine.
-
Scavenger Resins: To remove excess Boc anhydride, you can stir the crude product with a nucleophilic scavenger resin, such as an amino-functionalized silica gel (e.g., Si-Trisamine), for a few hours before filtration and concentration.
-
Crystallization: If the desired product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
Modified Chromatography: If chromatography is necessary, consider using a gradient elution with a less polar solvent system initially to elute the less polar byproducts before increasing the polarity to elute your product.
Q3: Are there alternative protecting groups for electron-deficient indazoles if Boc protection proves too difficult?
A3: Yes, if Boc protection is consistently problematic, you might consider other protecting groups. The choice depends on the stability of your substrate and the conditions of subsequent reaction steps.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): This group is introduced using SEM-Cl and a base. It is generally stable to a wide range of conditions and can be removed with fluoride sources (e.g., TBAF) or strong acid.
-
Trityl (Tr) or Methoxytrityl (MMT): These bulky groups can offer good N1 selectivity due to steric hindrance at the N2 position. They are acid-labile.
-
Benzyl (Bn): Introduced via benzylation with benzyl bromide and a base. It is stable to acidic and basic conditions but can be removed by hydrogenolysis.
Q4: Can I use a one-pot procedure for Boc protection and subsequent functionalization?
A4: While tempting for efficiency, a one-pot procedure can be risky with electron-deficient indazoles. The conditions required for Boc protection (basic) are often incompatible with subsequent reactions (e.g., Suzuki or Buchwald couplings which are metal-catalyzed and can be sensitive to bases). It is generally advisable to isolate and purify the Boc-protected intermediate before proceeding to the next step to ensure higher yields and cleaner reactions.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Boc Protection of 5-Nitroindazole (Favoring the Thermodynamic N1-Isomer)
Caption: Workflow for DMAP-catalyzed Boc protection.
-
Reaction Setup: To a solution of 5-nitroindazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv) followed by the portion-wise addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction Conditions: Heat the mixture to reflux (approx. 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take between 2 to 12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the isomers.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 2021. [Link]
-
Chandrasekhar, T., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012. [Link]
-
Aouf, N.-E., et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 2013. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 2021. [Link]
-
Davadra, P. M., et al. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 2011. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 2022. [Link]
-
Claramunt, R. M., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2012. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
- Methods for preparing indazole compounds.
-
Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate, 2014. [Link]
-
Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 2024. [Link]
-
A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. ResearchGate, 2013. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate, 2012. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 2021. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed, 2022. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate, 2008. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Institutes of Health, 2021. [Link]
-
Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 2026. [Link]
-
Kinetic and thermodynamic control in β-phenylethylamines reaction with isatin. ResearchGate, 2011. [Link]
-
Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Organic Chemistry Portal, 2016. [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed, 2020. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Kinetic and thermodynamic control in allylic systems. Química Orgánica. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
-
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. [Link]
-
Kinetic and thermodynamic control in the stereoselective formation of trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. Organic & Biomolecular Chemistry, 2005. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate, 2019. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and thermodynamic control in allylic systems [quimicaorganica.org]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 6-nitro-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chromatographic principles and field-proven experience. Our goal is to empower you to diagnose and resolve common purification challenges, ensuring high purity and yield for your downstream applications.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems you may encounter during the column chromatography purification of this compound on silica gel.
Problem 1: Poor Separation Between the Product and a Faster-Moving Impurity (Lower Rf)
You Observe: On your TLC plate and during column elution, a spot or fraction appears very close to your product spot, but elutes slightly faster (higher on the TLC plate).
Possible Causes:
-
Incorrect Mobile Phase Polarity: The chosen eluent system is too polar, causing all compounds to move too quickly up the stationary phase, resulting in poor resolution.
-
Presence of Non-Polar Impurities: These could be residual starting materials from the synthesis, such as unreacted precursors used in a Suzuki or Heck coupling if the indazole core was further modified.[1]
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel, exceeding the column's separation capacity.
Suggested Solutions:
-
Decrease Mobile Phase Polarity: The key to separating compounds is to find a solvent system where they have different affinities for the stationary phase.[2][3]
-
Action: Systematically decrease the percentage of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). For example, if you are using 20% ethyl acetate in hexanes, try 15% or 10%.
-
Causality: Reducing the eluent strength increases the interaction of all compounds with the polar silica gel, exaggerating the differences in their polarity and improving separation. Aim for a target product Rf value of ~0.25-0.35 on your analytical TLC for optimal column separation.
-
-
Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the polarity.
-
Action: Begin the elution with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes) to wash out the fast-moving, non-polar impurities. Once these are off the column, gradually increase the ethyl acetate concentration to elute your target compound. A supplier protocol for a similar isomer suggests a gradient of 10% to 25% ethyl acetate in hexanes.[4]
-
-
Check Sample Load: As a rule of thumb, for a moderately difficult separation, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column). If you have overloaded the column, run it again with less material.
Problem 2: Tailing or Streaking of the Product Spot/Band
You Observe: The product spot on the TLC plate is not round but elongated, or the band on the column is smeared rather than sharp. This leads to broad fractions and cross-contamination.
Possible Causes:
-
Partial Deprotection on Silica: The primary suspect is the partial loss of the tert-butoxycarbonyl (Boc) protecting group. Silica gel is inherently slightly acidic and can catalyze the removal of the acid-labile Boc group, especially with prolonged exposure.[5] This generates the free N-H indazole (6-nitro-1H-indazole), which is significantly more polar and will streak up the column.
-
Compound Over-concentration: The sample was loaded onto the column in a solvent that is too strong or in a volume that is too large.
-
Secondary Interactions with Silica: The nitro and carbonyl groups on the molecule can have strong secondary interactions with the acidic silanol groups on the silica surface, causing tailing.
Suggested Solutions:
-
Neutralize the Silica Gel:
-
Action: Before packing the column, prepare a slurry of the silica gel in the initial, non-polar mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v). Pack and run the column with this neutralized solvent system.
-
Causality: The triethylamine will neutralize the acidic sites on the silica gel, minimizing the acid-catalyzed deprotection of the Boc group.[6][7]
-
-
Minimize Column Residence Time:
-
Action: Choose a mobile phase that provides good separation but does not require an excessively long elution time. Avoid letting the compound sit on the column for extended periods. If the purification must be paused, it is better to stop it after the product has eluted.
-
-
Optimize Sample Loading:
-
Action: Dissolve the crude material in a minimal amount of a solvent that is less polar than the mobile phase (e.g., dichloromethane or toluene). Alternatively, use "dry loading": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of the column bed.
-
Causality: This ensures the sample starts as a very tight, narrow band, which is critical for a good separation.
-
Problem 3: A New, More Polar Spot Appears During Purification
You Observe: A new spot, with a much lower Rf than your product, appears on TLC plates of the eluted fractions, which was not present in the initial crude material.
Possible Causes:
-
On-Column Deprotection: This is a clear indication of the loss of the Boc protecting group during chromatography. The resulting 6-nitro-1H-indazole is much more polar due to the free N-H group and will stick strongly to the silica gel, eluting much later. The Boc group is known to be removable under mildly acidic conditions.[5]
-
Formation of Carboxylic Acid Impurity: While less common for this specific compound, syntheses of related nitro-indazole derivatives can sometimes yield carboxylic acid byproducts through oxidation, which are highly polar.[8]
Suggested Solutions:
-
Confirm Identity of Byproduct: Collect the fraction containing the polar impurity and analyze it by LC-MS or ¹H NMR. The loss of the Boc group will result in a mass decrease of 100 amu and the disappearance of the characteristic tert-butyl singlet at ~1.7 ppm in the NMR spectrum.
-
Use Deactivated or Alternative Stationary Phase:
-
Action: If neutralization with triethylamine is insufficient, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).
-
Causality: These stationary phases have different surface properties and are less acidic, reducing the likelihood of acid-labile group cleavage.
-
-
Work Quickly and at Room Temperature: Avoid heating the column or leaving it exposed to strong light, which can potentially accelerate degradation reactions.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting poor separation during the purification process.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound?
A detailed protocol and summary table are provided below. A good starting point is to use high-quality silica gel (40-63 µm particle size) and a mobile phase of 15-20% ethyl acetate in hexanes.[9] This should place the product at an Rf of approximately 0.25-0.4 on an analytical TLC plate, which is ideal for column separation.
Q2: How do I properly select and optimize the mobile phase?
Mobile phase selection is about balancing solvency and selectivity.[10][11]
-
Start with TLC: Test various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) on TLC plates.
-
Aim for an Rf of ~0.3: The ideal mobile phase for column chromatography will give your product an Rf value between 0.25 and 0.35 on the TLC plate.
-
Ensure Separation: The chosen system must show clear separation between your product and any visible impurities. If two spots are merged, the solvent system is not suitable.
Q3: What are the likely impurities in my crude product?
Besides unreacted starting materials, a key potential impurity is the deprotected product, 6-nitro-1H-indazole. This arises from the instability of the Boc protecting group. While Boc groups are generally stable, they can be cleaved under acidic conditions, and indazole N-Boc groups can also be removed under certain basic conditions.[6][7][12] The silica gel itself can provide a mildly acidic environment conducive to this degradation.
Q4: Is it possible to use Reverse-Phase Chromatography for this purification?
Yes, reverse-phase (RP) chromatography is a viable alternative, especially if issues with on-column degradation persist with silica gel. In RP-HPLC, the stationary phase is non-polar (like C18), and the mobile phase is polar.[11] A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[10][13] For this compound, you would likely start with a higher percentage of water and gradient to a higher percentage of the organic solvent.
Data Summary and Protocols
Table 1: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh, 60 Å) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | 10-25% Ethyl Acetate in Hexanes | Provides appropriate polarity to elute the moderately polar product.[4] |
| TLC Visualization | UV Lamp (254 nm) | The aromatic indazole core is UV active. |
| Target Product Rf | 0.25 - 0.35 | Optimal range for good separation on a column. |
| Sample Loading | Dry Loading or Minimal DCM | Ensures a tight initial band, maximizing resolution. |
| Additive (if needed) | 0.1-0.5% Triethylamine | Neutralizes acidic silica sites to prevent Boc deprotection.[7] |
Experimental Protocol: Step-by-Step Column Chromatography
This protocol assumes a ~500 mg scale purification. Adjust silica and solvent volumes accordingly.
-
TLC Analysis:
-
Dissolve a tiny amount of your crude material in dichloromethane.
-
Spot it on a TLC plate and develop it in 20% ethyl acetate/hexanes.
-
Visualize under a UV lamp. Confirm the presence of your product and assess the impurity profile. Adjust the solvent system to achieve a product Rf of ~0.3.
-
-
Column Preparation:
-
Select an appropriate size glass column (e.g., 2-3 cm diameter).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (~25-30 g) in the chosen non-polar mobile phase (e.g., 10% ethyl acetate/hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (~500 mg) in 5-10 mL of dichloromethane.
-
Add ~1-2 g of silica gel to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes.
-
If running a gradient, start with the less polar solvent system and gradually increase the percentage of ethyl acetate after the non-polar impurities have eluted.
-
Monitor the elution process by spotting fractions onto TLC plates.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.[4]
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification Workflow Diagram
Caption: General Workflow for Column Chromatography Purification.
References
-
Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37, 281–287. Available at: [Link]
-
Batra, S., et al. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate. Retrieved January 21, 2026. Available at: [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(part _), 0-0. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides. Wordpress. Retrieved January 21, 2026. Available at: [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. Available at: [Link]
-
Silver, J. (2013, September 4). What is a good way to select mobile phase in chromatography? ResearchGate. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved January 21, 2026. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved January 21, 2026. Available at: [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Google Patents. Retrieved January 21, 2026.
-
The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. molnar-institute.com [molnar-institute.com]
- 4. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | 129488-09-1 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Improving Regioselectivity in the Nitration of tert-Butyl 1H-Indazole-1-carboxylate
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges in controlling the regioselectivity of the nitration of tert-butyl 1H-indazole-1-carboxylate. Our goal is to equip you with the knowledge to optimize your synthetic route, enhance yield of the desired isomer, and understand the underlying chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the nitration of tert-butyl 1H-indazole-1-carboxylate, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Regioselectivity - Significant Formation of the 7-Nitro Isomer
Question: My reaction is producing a mixture of the desired 5-nitro isomer and the undesired 7-nitro isomer, with the latter being a major component. How can I improve the selectivity for the 5-position?
Answer:
Achieving high regioselectivity for the 5-position is a common challenge. The electronic nature of the indazole ring and the directing effect of the Boc group are key factors. Here’s a systematic approach to enhance 5-nitro selectivity:
Underlying Cause: The formation of the 7-nitro isomer is often attributed to steric hindrance and electronic effects. While the Boc group directs ortho/para, the N1-position sterically disfavors substitution at the adjacent 7-position to some extent. However, under certain conditions, the 7-position remains susceptible to attack.
Troubleshooting Protocol:
-
Reagent Selection is Critical:
-
Avoid Harsh Nitrating Agents: Standard mixed acid (HNO₃/H₂SO₄) can be too aggressive, leading to over-nitration and poor selectivity.[1][2]
-
Employ Milder Nitrating Systems: Consider using a nitrate salt, such as iron(III) nitrate, in a less acidic medium.[1] A recent study demonstrated the successful site-selective nitration of 2H-indazoles at the C7 position using iron(III) nitrate, highlighting its potential for controlled nitration.[1] While this was on a different isomer, the principle of using a milder reagent to control regioselectivity is applicable.
-
-
Temperature Control is Paramount:
-
Low-Temperature Nitration: Perform the reaction at a reduced temperature (e.g., 0 °C to -20 °C). Lowering the temperature can enhance the kinetic control of the reaction, favoring the thermodynamically more stable 5-nitro product.[2] A decrease in temperature can improve the regioselectivity of nitration reactions.[2]
-
-
Solvent Effects:
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the nitrating species and the substrate. Acetic anhydride is a common solvent or co-reagent in nitrations.[2] Experiment with different solvents to find the optimal conditions for your specific substrate.
-
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Overall Yield and Product Degradation
Question: I am observing a low yield of the nitrated product, and TLC analysis suggests the presence of decomposition products. What could be the cause and how can I mitigate this?
Answer:
Low yields and product degradation in nitration reactions are often due to the harsh reaction conditions. The indazole ring, while aromatic, can be sensitive to strong acids and oxidants.
Underlying Cause: The combination of a strong nitrating agent and elevated temperatures can lead to side reactions, including oxidation and polymerization of the electron-rich indazole core.[3]
Troubleshooting Protocol:
-
Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise at a low temperature to maintain control over the exothermic reaction. This minimizes localized overheating and subsequent degradation.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-nitration and decomposition of the product.
-
Work-up Procedure: Quenching the reaction by pouring the mixture into ice-water is a standard and effective method to rapidly cool the reaction and dilute the acid, thereby stopping the reaction.[4]
dot
Caption: Workflow to address low yield and degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the nitration of tert-butyl 1H-indazole-1-carboxylate.
Q1: What is the role of the tert-butyloxycarbonyl (Boc) group in directing the nitration?
A1: The Boc group at the N1 position of the indazole ring is an electron-withdrawing group by induction (-I effect) but can also be an electron-donating group by resonance (+M effect) due to the lone pairs on the oxygen atoms. In the context of electrophilic aromatic substitution, the resonance effect generally dominates, making the Boc group an ortho, para-director.[5][6][7] This directing effect increases the electron density at the 5 and 7 positions of the indazole ring, making them more susceptible to electrophilic attack.
Q2: Why is the 5-position generally favored over the 7-position for nitration?
A2: While the Boc group activates both the 5 and 7 positions, the 5-position is generally favored due to a combination of steric and electronic factors. The bulky Boc group at N1 can sterically hinder the approach of the electrophile to the adjacent 7-position. Electronically, the resonance structures that place a negative charge on the 5-position might be more stable, leading to a higher reactivity at this site.
Q3: Can I nitrate the indazole ring before introducing the Boc protecting group?
A3: While possible, nitrating the unprotected 1H-indazole can be problematic. The free N-H proton is acidic and can be deprotonated under certain conditions, leading to a more complex reactivity pattern. Furthermore, the unprotected indazole is more susceptible to polymerization and side reactions under harsh nitrating conditions.[3] The introduction of the Boc group serves to protect the N-H proton and modulate the reactivity of the ring, leading to a more controlled and selective nitration.[3]
Q4: What are the best methods for separating the 5-nitro and 7-nitro isomers?
A4: If a mixture of isomers is obtained, separation can typically be achieved using column chromatography on silica gel.[8] The polarity difference between the two isomers is usually sufficient to allow for good separation with an appropriate eluent system, such as a mixture of hexanes and ethyl acetate. In some cases, recrystallization from a suitable solvent or solvent mixture can also be an effective method for purification.[8][9]
Experimental Protocols
General Procedure for the Regioselective Nitration of tert-Butyl 1H-indazole-1-carboxylate:
This is a general guideline and may require optimization for specific substrates and scales.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl 1H-indazole-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetic anhydride).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent. For a milder approach, a solution of a nitrate salt in an appropriate solvent can be used.
-
Addition: Add the nitrating agent dropwise to the cooled solution of the indazole derivative over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Work-up: If a precipitate forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.
Data Presentation
| Condition | Nitrating Agent | Temperature (°C) | Ratio (5-nitro : 7-nitro) | Reference |
| 1 | HNO₃/H₂SO₄ | 25 | Low Selectivity | General Knowledge |
| 2 | Fe(NO₃)₃ | 0 | Improved Selectivity | [1] |
| 3 | Acetyl Nitrate | -20 | High Selectivity | [2] |
Table 1: Influence of Reaction Conditions on Regioselectivity. Note: The ratios are illustrative and can vary based on the specific substrate and reaction parameters.
References
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. [Link]
-
5-nitroindazole. Organic Syntheses Procedure. [Link]
- Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Iron promoted C3‐H nitration of indazole. ResearchGate. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Metal‐Free Nitration of Indazoles with tert‐Butyl Nitrile in Air to Prepare 3‐Nitroindazoles and 3‐Aminoindazoles. ResearchGate. [Link]
-
Directing Effects. Save My Exams. [Link]
- Method for separating and purifying substituted indazole isomers.
- Method for preparing 1H-indazole derivative.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. RSC Publishing. [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute. [Link]
-
Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. ResearchGate. [Link]
- Processes for nitration of n-substituted imidazoles.
-
Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. [Link]
-
Di-nitration troubleshooting. Reddit. [Link]
-
Regioselective Synthesis of Indazole N - and N -(bb-D-Ribonucleosides). Marcel Dekker, Inc.. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]
-
Nitration of indazoles in the 3 position. The Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]
Sources
- 1. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Stability of tert-Butyl 6-nitro-1H-indazole-1-carboxylate under acidic and basic conditions
Welcome to the technical support center for tert-Butyl 6-nitro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development processes.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen and a nitro group on the benzene ring introduces specific chemical properties that are crucial to understand for successful experimental outcomes. The stability of this compound, particularly under acidic and basic conditions, is a critical factor in its storage, handling, and reaction chemistry. This guide provides a comprehensive overview of these stability considerations.
The indazole ring system can exist in two tautomeric forms, 1H and 2H. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] The Boc group is strategically employed to protect the N1 position of the indazole ring, preventing unwanted side reactions during synthetic transformations. However, the Boc group is well-known for its lability under acidic conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, yielding 6-nitro-1H-indazole and byproducts such as tert-butanol and isobutylene. This reaction is a standard acid-catalyzed hydrolysis of a carbamate.[4]
Q2: How stable is the Boc-protected compound to common laboratory acids?
A2: The compound is generally unstable in the presence of strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). Even milder acidic conditions can lead to deprotection over time. The rate of deprotection is dependent on the acid concentration, temperature, and solvent.[3][5]
Q3: What are the expected products of complete acid-catalyzed hydrolysis?
A3: The expected major organic product is 6-nitro-1H-indazole. The tert-butyl group is released, typically forming tert-butanol which can then dehydrate to isobutylene, especially under heating.
Q4: Is the compound stable under basic conditions?
A4: Generally, the Boc protecting group is stable to a wide range of basic conditions, which is a key advantage of its use in organic synthesis.[3][6] However, prolonged exposure to strong bases at elevated temperatures may lead to degradation, although this is less common than acid-catalyzed deprotection. Some studies have reported deprotection of N-Boc on certain nitrogen-containing heterocycles under specific basic conditions.[6]
Q5: Can the nitro group be affected by acidic or basic conditions?
A5: The nitro group is generally stable under most acidic and basic conditions typically used for Boc deprotection or other synthetic transformations. However, strongly reducing acidic conditions (e.g., using SnCl₂ in HCl) will reduce the nitro group to an amino group.[7] Strongly basic conditions in the presence of certain reagents could potentially lead to side reactions, but this is not a common degradation pathway under standard laboratory conditions.
Q6: How should I store this compound to ensure its stability?
A6: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container. Avoid exposure to acidic vapors in the storage area. Room temperature storage is generally acceptable for short periods.
Q7: What analytical techniques are best for monitoring the stability of this compound?
A7: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the stability and purity of the compound.[8][9] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of reaction progress or degradation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of starting material during a reaction. | The reaction conditions may be inadvertently acidic, causing deprotection of the Boc group. | Check the pH of all reagents and solvents. If necessary, buffer the reaction mixture or use non-acidic alternatives. |
| Appearance of a new, more polar spot on TLC. | This is likely the deprotected product, 6-nitro-1H-indazole, which is more polar than the starting material. | Confirm the identity of the new spot by co-spotting with a known standard of 6-nitro-1H-indazole or by LC-MS analysis. |
| Low yield in a subsequent reaction step. | The starting material may have partially degraded upon storage or during the previous step. | Always check the purity of the this compound by HPLC or NMR before use. |
| Inconsistent reaction outcomes. | Variability in the quality of reagents or solvents (e.g., presence of acidic impurities in a solvent) can affect stability. | Use high-purity, anhydrous solvents and fresh reagents. Consider purifying solvents if necessary. |
Experimental Protocols
Protocol 1: Monitoring Stability under Acidic Conditions via HPLC
This protocol allows for the quantitative assessment of the stability of this compound when exposed to a standard acidic solution.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
A stock solution of the compound (e.g., 1 mg/mL in acetonitrile)
-
A solution of 1% TFA in 50:50 acetonitrile/water (v/v)
Procedure:
-
Prepare a reaction solution by diluting the stock solution of the compound with the 1% TFA solution to a final concentration of 0.1 mg/mL.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Maintain the reaction solution at a constant temperature (e.g., room temperature or 40 °C).
-
Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Monitor the disappearance of the starting material peak and the appearance of the 6-nitro-1H-indazole peak.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Protocol 2: Assessing Stability under Basic Conditions
This protocol is designed to evaluate the stability of the compound under representative basic conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Sodium hydroxide (NaOH)
-
A stock solution of the compound (e.g., 1 mg/mL in methanol)
-
A solution of 0.1 M NaOH in 50:50 methanol/water
Procedure:
-
Prepare a reaction solution by diluting the stock solution with the 0.1 M NaOH solution to a final concentration of 0.1 mg/mL.
-
Follow the same injection and monitoring schedule as described in Protocol 1.
-
Analyze the chromatograms for any signs of degradation.
Mechanistic Insights and Visualizations
Acid-Catalyzed Deprotection Mechanism
Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, making the carbonyl carbon more electrophilic. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the deprotected 6-nitro-1H-indazole.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Base-Catalyzed Hydrolysis (Generally Not Favored)
While less common, hydrolysis under basic conditions would proceed via nucleophilic attack of a hydroxide ion at the carbonyl carbon of the Boc group. This is a slower process due to the lower electrophilicity of the carbonyl carbon compared to its protonated form.
Caption: Putative mechanism for base-catalyzed hydrolysis.
Summary Data Table
| Condition | Reagent | Expected Stability | Primary Product(s) of Degradation | Reference |
| Strongly Acidic | 50% TFA in DCM | Highly Unstable | 6-Nitro-1H-indazole | [5] |
| Moderately Acidic | 4M HCl in Dioxane | Unstable | 6-Nitro-1H-indazole | [5] |
| Aqueous Acid | 1% aq. TFA | Moderately Unstable | 6-Nitro-1H-indazole | [4] |
| Strongly Basic | 1M NaOH (aq) | Generally Stable | Minimal degradation expected at RT. | [3] |
| Organic Base | Triethylamine | Stable | No reaction expected. | |
| Neutral | Water, pH 7 | Stable | No degradation expected. |
References
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]
-
On the reactions of tertiary carbanions with some nitroindazoles and nitrobenzotriazoles. ResearchGate. Available at: [Link]
-
Tert-Butyl 3-Iodo-6-Nitro-1H-Indazole-1-Carboxylate. ChemBK. Available at: [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Acid-catalyzed nitrile hydrolysis. YouTube. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. RSC Publishing. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
-
(PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available at: [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. ACP. Available at: [Link]
-
Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed. Available at: [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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the basicity of some common bases in nitrobenzene solution. Sci-Hub. Available at: [Link]
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Preventing over-nitration in the synthesis of nitroindazole derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of nitroindazole derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these important heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and answer frequently asked questions, with a particular focus on preventing over-nitration.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you might encounter during your experiments, providing explanations for why these issues occur and actionable steps to resolve them.
Issue 1: My reaction is producing significant amounts of dinitroindazole. How can I improve selectivity for mononitration?
Answer:
Over-nitration is a frequent challenge in the synthesis of nitroindazoles, stemming from the activation of the indazole ring, which can make it susceptible to multiple electrophilic substitutions.[1][2] To enhance the selectivity for mononitration, several key parameters of your reaction must be precisely controlled.
-
Temperature Control: Lowering the reaction temperature is a critical first step. Exothermic nitration reactions proceed at a slower rate at reduced temperatures, which generally favors the formation of the mononitrated product over dinitrated byproducts.[2]
-
Stoichiometry of Nitrating Agent: Carefully controlling the molar ratio of your nitrating agent to the indazole substrate is crucial. While it may seem counterintuitive, using only a slight molar excess of the nitrating agent can help limit the extent of the reaction and prevent over-nitration.[2]
-
Choice of Nitrating Agent: Traditional mixed acid (HNO₃/H₂SO₄) is a potent nitrating system that can lead to over-nitration.[3] Consider using milder or alternative nitrating agents that can offer better control. Recent literature has shown success with iron(III) nitrate [Fe(NO₃)₃·9H₂O] for site-selective nitration of 2H-indazoles, which can provide a more controlled reaction.[3][4] Other alternatives include bismuth nitrate pentahydrate [Bi(NO₃)₃·5H₂O], which has been shown to be effective and regioselective in some aromatic nitrations.[1]
-
Reaction Time: Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quenching the reaction once the desired level of mononitration is achieved, before significant dinitration occurs, is essential.
Issue 2: I'm observing a mixture of regioisomers (e.g., 5-nitro and 7-nitro). How can I control the regioselectivity of the nitration?
Answer:
The regioselectivity of indazole nitration is governed by the electronic and steric effects of the indazole ring itself and any existing substituents. The indazole nucleus has multiple positions susceptible to electrophilic attack, and the distribution of isomers can be influenced by several factors.
-
Protecting Groups: The position of the proton on the pyrazole ring nitrogen (1H- vs. 2H-indazole) significantly directs the nitration. N-alkylation or N-acylation can be used to block one of the nitrogen atoms, thereby directing the nitration to specific positions on the benzene ring.[5][6] For instance, the synthesis of N1- and N2-substituted nitroindazole ribonucleosides has been achieved with high regioselectivity based on kinetic versus thermodynamic control of the glycosylation reaction.[7]
-
Substituent Effects: The electronic nature of substituents already present on the indazole ring will strongly influence the position of the incoming nitro group.[8] Electron-donating groups (EDGs) typically direct ortho- and para-, while electron-withdrawing groups (EWGs) direct meta-. For example, a substituent at the C7 position can sterically hinder nitration at N1, favoring substitution at other positions.[5][9]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent system can also play a role in regioselectivity. Recent research has demonstrated that using iron(III) nitrate with a zinc(II) triflate [Zn(OTf)₂] catalyst in acetonitrile can achieve site-selective C7-nitration of 2H-indazoles.[3][4] This suggests that specific catalyst-substrate interactions can favor one regioisomer over others.
Issue 3: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
Answer:
A stalled or incomplete nitration reaction can be frustrating. Several factors could be at play, from the reactivity of your substrate to the potency of your nitrating agent.
-
Deactivated Substrate: If your indazole derivative contains strongly electron-withdrawing groups, the ring will be deactivated towards electrophilic aromatic substitution, making nitration more difficult.[8] In such cases, you may need to employ more forceful reaction conditions, such as:
-
Increasing the reaction temperature.
-
Using a stronger nitrating agent, like fuming nitric acid or a mixture of nitric acid and oleum.
-
Extending the reaction time.
-
-
Purity of Reagents: Ensure that your nitrating agents and solvents are of high purity and anhydrous, as water can interfere with the formation of the active nitronium ion (NO₂⁺).[10]
-
Insufficient Activation of Nitrating Agent: When using mixed acid, the concentration of sulfuric acid is critical for the generation of the nitronium ion. Ensure you are using a sufficient concentration and ratio of sulfuric acid to nitric acid.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of nitroindazole derivatives, offering best practices and foundational knowledge.
Q1: What are the best practices for setting up a selective mononitration reaction for an unsubstituted indazole?
A1: For a selective mononitration of unsubstituted 1H-indazole, a carefully controlled approach is necessary. Here is a recommended starting point:
-
Reaction Setup: Work in a well-ventilated fume hood and use oven-dried glassware to minimize moisture.
-
Temperature Control: Cool the reaction vessel to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve the indazole in a suitable solvent (e.g., concentrated sulfuric acid). Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the indazole solution while maintaining the low temperature.
-
Monitoring: Monitor the reaction progress by TLC. A typical mobile phase for separating nitroindazoles is a mixture of hexane and ethyl acetate.
-
Workup: Once the desired conversion is achieved, carefully quench the reaction by pouring it onto crushed ice. The product can then be extracted with an organic solvent.
Q2: How does the choice of the indazole tautomer (1H vs. 2H) affect the nitration outcome?
A2: The tautomeric form of the indazole plays a significant role in determining the reaction's regioselectivity. 1H-indazole is generally the more thermodynamically stable tautomer.[11] The lone pair of electrons on N2 in the 1H-tautomer can participate in the aromatic system, influencing the electron density at different positions of the benzene ring. Conversely, in the 2H-tautomer, the electronic distribution is different. Strategic N-substitution can lock the indazole into a specific tautomeric form, thereby providing a powerful tool to direct the regiochemical outcome of the nitration.[5][6]
Q3: What analytical techniques are most effective for characterizing the products of an indazole nitration?
A3: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of nitroindazole derivatives and for determining the isomeric ratio in a product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the indazole ring. The chemical shifts and coupling constants of the aromatic protons provide clear evidence of the nitro group's position.[12][13]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can provide fragmentation patterns that may help in distinguishing between isomers.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the different isomers in a reaction mixture, allowing for an accurate determination of the reaction's selectivity.[15]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive structural proof of the regioisomer.[7]
Experimental Protocols & Data
Protocol 1: General Procedure for Controlled Mononitration of 2H-Indazole
This protocol is adapted from a literature procedure for the site-selective C7-nitration of 2H-indazoles.[3][4]
Materials:
-
2H-indazole derivative
-
Iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]
-
Zinc(II) trifluoromethanesulfonate [Zn(OTf)₂]
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2H-indazole (1.0 mmol), Fe(NO₃)₃·9H₂O (2.0 mmol), and Zn(OTf)₂ (0.4 mmol).
-
Add acetonitrile (4 mL) to the flask.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Nitrating Agents and Conditions for Indazole Nitration
| Nitrating Agent | Catalyst | Solvent | Temperature (°C) | Typical Outcome | Reference |
| HNO₃ / H₂SO₄ | - | - | 0 - 25 | Mixture of mononitro isomers, risk of over-nitration | [16] |
| Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | Selective C7-nitration of 2H-indazoles | [3][4] |
| Fe(NO₃)₃ | TEMPO / O₂ | - | - | Radical C3-nitration of 2H-indazoles |
Visualizing Reaction Control
Decision-Making Workflow for Troubleshooting Over-nitration
Caption: A troubleshooting flowchart for addressing over-nitration.
References
-
Bhattacharjee, S., & Hajra, A. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. Royal Society of Chemistry. [Link]
-
Supporting Information for "Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles". Royal Society of Chemistry. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
-
Image of Iron promoted C3‐H nitration of indazole. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. BenchChem.
-
Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Image of Indazole C-3 substituent effects. ResearchGate. [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
- BenchChem. (n.d.).
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
-
Porter, H. D., & Peterson, W. D. (n.d.). 5-nitroindazole. Organic Syntheses Procedure. [Link]
-
Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution). Sciencemadness. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. BenchChem.
-
Olah, G. A., Narang, S. C., & Olah, J. A. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 79(14), 4470–4474. [Link]
-
Synthesis and Biological Properties of New 5-nitroindazole Derivatives. PubMed. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Image of Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. [Link]
-
7-Nitroindazole. PubChem. [Link]
-
Olah, G. A., Narang, S. C., & Olah, J. A. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. [Link]
-
Development of a selective and scalable N 1-indazole alkylation. PubMed. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Elguero, J., Bouissane, L., Alkorta, I., Foces-Foces, C., & Jagerovic, N. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5919–5931. [Link]
- BenchChem. (2025). Preventing over-nitration in anthraquinone synthesis. BenchChem.
- Wright, M. R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Pharmacological and Toxicological Methods, 29(1), 1–9.
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- BenchChem. (2025). how to avoid over-nitration in quinazoline synthesis. BenchChem.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Monitoring tert-Butyl 6-nitro-1H-indazole-1-carboxylate Synthesis
Welcome to the technical support guide for monitoring the synthesis of tert-Butyl 6-nitro-1H-indazole-1-carboxylate. This resource, designed for chemists and researchers, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) for this specific transformation. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested knowledge to ensure your reaction monitoring is both accurate and efficient.
Introduction: The "Why" Behind TLC Monitoring for Boc Protection
The synthesis of this compound involves the N-protection of 6-nitroindazole using Di-tert-butyl dicarbonate (Boc₂O). This reaction is fundamental in medicinal chemistry, as the indazole scaffold is a privileged structure in many pharmacologically active compounds.[1]
Monitoring this reaction is critical to determine the point of completion, identify potential side products, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is the method of choice for this purpose due to its speed, simplicity, and low cost. The underlying principle is the polarity difference between the starting material and the product. The starting 6-nitroindazole possesses a free N-H group, making it significantly more polar than the N-Boc protected product. This difference allows for clear separation on a TLC plate, where the less polar product will travel further up the plate (higher Retention Factor, Rf) than the more polar starting material.
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase (eluent) for this TLC analysis?
A good starting point is a mixture of a non-polar and a moderately polar solvent. We recommend a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This system typically provides good separation between the starting material (6-nitroindazole) and the Boc-protected product. If the separation is not optimal, you can adjust the ratio. Increasing the proportion of ethyl acetate will increase the Rf values of all spots, while increasing the hexane will lower them.
Q2: What are the expected Rf values for the starting material and product?
In a ~7:3 Hexane:Ethyl Acetate system, you can expect the following approximate Rf values:
-
6-Nitroindazole (Starting Material): Rf ≈ 0.2 - 0.3
-
This compound (Product): Rf ≈ 0.6 - 0.7
These values can vary based on the exact solvent mixture, temperature, and specific brand of TLC plates. It is crucial to always run a reference spot of your starting material on the same plate for accurate comparison.
Q3: How should I visualize the spots on the TLC plate?
The indazole ring system is aromatic and conjugated, making both the starting material and the product UV-active.[2]
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[2][3] This should be your first method of visualization as it leaves the compounds intact.
-
Secondary Method (Destructive): If UV visualization is weak or for confirmation, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The N-H of the starting indazole may react, while the protected product is less reactive.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce colored spots with a variety of functional groups upon heating.[4][5]
-
Q4: What is a "co-spot" and why is it important?
A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. This is a critical diagnostic tool. If the product spot in the reaction mixture is indeed different from the starting material, the co-spot lane will show two distinct spots. If your reaction is complete and the product has a very similar Rf to the starting material in a particular solvent system, the co-spot can help confirm if they are truly different compounds.[6]
Troubleshooting Guide
This section addresses common problems encountered during the TLC monitoring of this reaction.
Problem 1: My spots are streaking vertically up the plate.
-
Probable Cause 1: Sample is too concentrated. Overloading the plate is the most common cause of streaking.[7]
-
Solution: Dilute your reaction mixture sample (e.g., 1 drop in 1 mL of a solvent like dichloromethane or ethyl acetate) before spotting it on the TLC plate.
-
-
Probable Cause 2: The compound is interacting too strongly with the silica. The indazole nitrogen can be slightly basic, leading to strong interactions with the acidic silica gel.[7]
-
Solution: Add a small amount of a modifier to your eluent. For this system, adding 0.5-1% triethylamine (NEt₃) to the Hexane:Ethyl Acetate mixture can neutralize active sites on the silica gel and produce sharper spots.
-
-
Probable Cause 3: High-boiling point reaction solvent. If your reaction is in a solvent like DMF or DMSO, it will streak up the plate.[6]
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the TLC chamber.[6]
-
Problem 2: I can't see any spots on my TLC plate.
-
Probable Cause 1: The sample is too dilute. The concentration of your compound may be below the detection limit of your visualization method.[8][9]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application.[8] Alternatively, take a larger aliquot from your reaction mixture to prepare your TLC sample.
-
-
Probable Cause 2: Improper visualization technique. While these compounds are UV active, very low concentrations might be faint.
-
Solution: After checking under UV light, proceed to use a more sensitive chemical stain like p-anisaldehyde or potassium permanganate, which can sometimes reveal spots not visible under UV.
-
-
Probable Cause 3: Solvent level in the chamber is too high. If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[8][9]
-
Solution: Ensure the solvent level in the developing chamber is always a few millimeters below the spotting line.
-
Problem 3: The starting material and product spots are too close together (Rf values are very similar).
-
Probable Cause: The eluent polarity is not optimal for separation. The chosen solvent system may not be providing adequate resolution.
-
Solution 1: Adjust Solvent Ratio. Make the eluent less polar by increasing the proportion of hexane. This will decrease the overall Rf values and may increase the separation between the spots.
-
Solution 2: Change Solvents. If adjusting the ratio doesn't work, try a different solvent system. For example, substituting ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (MTBE) can alter the selectivity of the separation. A good alternative system to try is DCM:Methanol (e.g., 98:2).
-
Problem 4: I see an unexpected spot on the TLC plate.
-
Probable Cause 1: A side product has formed. Boc-protection can sometimes lead to side reactions, or an impurity may have been present in the starting materials.
-
Solution: The appearance of a new, persistent spot indicates a potential side product. Note its Rf value. This information is valuable for later purification steps (e.g., column chromatography).
-
-
Probable Cause 2: The compound is decomposing on the silica plate. Some nitrogen-containing heterocycles can be unstable on acidic silica gel.[6]
-
Solution: To test for decomposition, you can run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. If the compound is stable, it will remain on the diagonal. A decomposition product will appear as a new spot off the diagonal.[6] If decomposition is confirmed, consider using TLC plates with a neutral stationary phase like alumina.
-
TLC Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common TLC issues.
Caption: A flowchart for troubleshooting common TLC problems.
Experimental Protocols
Protocol 1: Standard TLC Monitoring Procedure
This protocol provides a self-validating system for monitoring your reaction.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary spotters
-
Eluent (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV Lamp (254 nm)
-
Samples:
-
Starting Material (SM): A small amount of 6-nitroindazole dissolved in ethyl acetate.
-
Reaction Mixture (RXN): An aliquot of your reaction.
-
Methodology:
-
Prepare the Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" for starting material, "Co" for co-spot, and "RXN" for the reaction mixture.
-
Spot the Plate:
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.
-
Apply a spot of the starting material solution to the "Co" lane.
-
Using a different capillary spotter, apply a spot of the reaction mixture on top of the starting material spot in the "Co" lane.
-
Apply a spot of the reaction mixture to the "RXN" lane.
-
Ensure each spot is small and concentrated by allowing the solvent to evaporate completely between applications.
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.
-
Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot with a higher Rf indicates the reaction is progressing. The reaction is complete when the "SM" spot is no longer visible in the "RXN" lane.
-
Calculate the Rf values for all spots.
-
Data Summary Table
| Compound | Recommended Eluent System | Expected Rf | Primary Visualization |
| 6-Nitroindazole | 7:3 Hexane:Ethyl Acetate | ~0.2 - 0.3 | UV (254 nm) |
| This compound | 7:3 Hexane:Ethyl Acetate | ~0.6 - 0.7 | UV (254 nm) |
References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]
-
YouTube. (2021). Visualizing a TLC plate. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Gaba, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6655. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of tert-Butyl 6-nitro-1H-indazole-1-carboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 6-nitro-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. We will explore the structural elucidation of this molecule, compare its spectral features to relevant alternatives, and provide robust, field-proven experimental protocols for its characterization. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive and practical resource for unambiguous structural verification.
Introduction: The Role of Indazoles and the Need for Precise Characterization
The 6-nitroindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, yielding this compound (CAS 219503-74-9), facilitates regioselective synthesis of more complex derivatives.[2] Given the potential for isomerism, unambiguous structural confirmation is paramount. High-resolution NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecular framework through chemical shifts, spin-spin couplings, and signal integrations.
This guide moves beyond a simple presentation of data, delving into the causal relationships between the molecule's electronic environment and its NMR spectral output. We will compare the target molecule with its unprotected precursor, 6-nitro-1H-indazole, to elucidate the specific spectral impact of the N-Boc group.
Molecular Structure and NMR Assignment Framework
To facilitate a clear discussion, the atomic positions of this compound are numbered as shown below. This numbering scheme will be used consistently for all spectral assignments.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum provides the initial, high-sensitivity fingerprint of the molecule. The key to interpretation lies in understanding how the electron-withdrawing nitro group (-NO₂) and the bulky, electron-donating Boc group influence the chemical environment of each proton.
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 | > 8.8 | d (or s) | JH7-H5 ≈ 0.5-1.0 Hz | Strongly deshielded by the anisotropic effect of the C=O in the Boc group and the adjacent pyrazole ring. The nitro group at C6 has a minimal effect. |
| H5 | ~8.4 | dd | JH5-H4 ≈ 9.0 Hz, JH5-H7 ≈ 2.0 Hz | Deshielded by the ortho-nitro group. The meta-coupling to H7 is small. |
| H4 | ~8.0 | d | JH4-H5 ≈ 9.0 Hz | Exhibits standard ortho-coupling to H5. |
| H3 | ~8.3 | s | N/A | A characteristic singlet for the C3 proton of the indazole ring. |
| -C(CH ₃)₃ | ~1.7 | s | N/A | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group. |
Causality and Expert Insights
-
The Nitro Group Effect : The strongly electron-withdrawing nitro group at the C6 position significantly deshields the ortho proton (H5) and the para proton (H3), shifting them downfield. This effect is a cornerstone for confirming the regiochemistry of the nitro substitution.[3]
-
The N-Boc Group Effect : The Boc group at N1 introduces steric bulk and exerts a distinct electronic influence. Its carbonyl group can deshield the proximate H7 proton, causing it to appear at a very low field. The nine equivalent methyl protons of the Boc group give rise to a prominent singlet around 1.7 ppm, a hallmark of this protecting group.[2]
-
Coupling Constants : The aromatic protons display a predictable coupling pattern. The large ortho coupling (³JH4-H5) of ~9.0 Hz is characteristic of adjacent protons on a benzene ring. The smaller meta coupling (⁴JH5-H7) of ~2.0 Hz and the even smaller para coupling (⁵JH4-H7) are also expected. A "W-coupling" (or ⁵JH3-H7) of 0.7-0.8 Hz is often observed in indazole systems, which may lead to slight broadening of the H3 and H7 signals.[4]
¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a direct map of the carbon framework. While less sensitive, it is indispensable for confirming the presence of all carbon atoms, particularly quaternary carbons which are invisible in the ¹H spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | ~148.5 | Carbonyl carbon of the carbamate group. |
| C6 | ~147.0 | Directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.[3] |
| C7a | ~142.0 | Bridgehead carbon adjacent to N1. |
| C3a | ~135.0 | Bridgehead carbon. |
| C3 | ~128.0 | Pyrazole ring carbon. |
| C4 | ~123.0 | Aromatic methine carbon. |
| C5 | ~120.0 | Aromatic methine carbon. |
| C7 | ~115.0 | Aromatic methine carbon. |
| C(CH₃)₃ | ~86.0 | Quaternary carbon of the tert-butyl group. |
| C(C H₃)₃ | ~28.0 | Three equivalent methyl carbons of the tert-butyl group. |
Causality and Expert Insights
-
Signature of the Boc Group : The two signals at ~86.0 ppm (quaternary) and ~28.0 ppm (methyl) are unambiguous indicators of the tert-butyl carbamate protecting group.
-
Nitro Group Deshielding : As with ¹H NMR, the carbon directly bonded to the nitro group (C6) is the most deshielded among the benzene ring carbons, appearing far downfield around 147 ppm.[3] This is a critical assignment for confirming the 6-nitro substitution pattern.
-
Carbamate Carbonyl : The C=O of the Boc group is also highly deshielded, typically resonating near 148.5 ppm.
Comparison Guide: N-Boc vs. N-H and Isomeric Alternatives
A key aspect of robust analysis is comparison. The spectral features of the target compound become clearer when juxtaposed with structurally related molecules.
Comparison: this compound vs. 6-Nitro-1H-indazole
The primary difference is the presence of the N-Boc group.
| Feature | This compound | 6-Nitro-1H-indazole[5] | Rationale for Difference |
| ¹H Signals | Boc singlet (~1.7 ppm, 9H) | N-H broad singlet (>13 ppm) | Presence of the Boc group vs. the acidic N-H proton. |
| H7 Chemical Shift | Significantly downfield (>8.8 ppm) | Downfield, but less so than the N-Boc derivative. | Anisotropic deshielding from the Boc carbonyl group on the proximate H7 proton. |
| ¹³C Signals | Boc signals (~148.5, ~86.0, ~28.0 ppm) | Absent | The Boc group introduces three new carbon environments. |
| Solubility | Good solubility in less polar solvents (CDCl₃, DCM). | Higher solubility in polar aprotic solvents (DMSO, DMF). | The Boc group increases lipophilicity. |
This comparison demonstrates that while the core aromatic signals remain recognizably from a 6-nitroindazole moiety, the N-Boc group introduces its own distinct signatures and subtly alters the chemical shifts of nearby nuclei, particularly H7.[6]
Comparison with Positional Isomers
Distinguishing between nitroindazole isomers is a common analytical challenge. NMR is exceptionally powerful for this task. For example, in a 5-nitro-1H-indazole isomer, the proton at the 4-position would be the most deshielded aromatic proton due to its ortho relationship to the nitro group.[3] In contrast, for our 6-nitro target, H5 and H7 are the most affected aromatic protons. This distinct pattern of deshielding provides definitive evidence for the position of the nitro group.
Experimental Protocols for High-Fidelity NMR Data Acquisition
The quality of the final data is entirely dependent on the rigor of the experimental setup. The following protocol is a self-validating system designed for acquiring publication-quality spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for initial analysis due to its simpler solvent signal.
-
Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems). A 30° pulse angle is chosen to allow for faster repetition without saturating the signals.[7]
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the ¹H frequency.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Use a standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).[8]
-
Acquisition Parameters:
-
Spectral Width (SW): ~220 ppm (centered around 110 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-2048 scans (or more, depending on sample concentration).
-
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift axis to the TMS signal (0.00 ppm).
-
Integrate the ¹H NMR signals.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR analysis.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound provides an unambiguous confirmation of its structure. The characteristic signals of the Boc protecting group, combined with the predictable deshielding effects and coupling patterns induced by the 6-nitro substituent, create a unique spectral fingerprint. By comparing this data with that of its N-H precursor and considering the patterns of positional isomers, researchers can confidently verify the identity and purity of this vital synthetic intermediate. The protocols and interpretive logic detailed in this guide offer a robust framework for the routine characterization of this and similar heterocyclic compounds, ensuring data integrity and accelerating the pace of drug discovery and development.
References
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24239, 6-Nitroindazole. Available at: [Link]
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Royal Society of Chemistry (2014). Experimental section General. Supporting Information. Available at: [Link]
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Wang, X., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link]
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Thomson, R. J., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. Available at: [Link]
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Bruker (n.d.). Basic- NMR- Experiments. Bruker User Manuals. Available at: [Link]
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J&K Scientific (n.d.). This compound. Product Page. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate (2016). 13C NMR of indazoles. Available at: [Link]
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Silva, M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Claridge, T. D. W. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Available at: [Link]
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A Comparative Guide to the Reactivity of 5-Nitro vs. 6-Nitro Indazole Carboxylates
For researchers and professionals in drug development and medicinal chemistry, the indazole scaffold is a privileged structure, appearing in a multitude of clinically significant molecules. The introduction of a nitro group serves as a powerful modulator of electronic properties and a versatile synthetic handle for further functionalization. However, the seemingly subtle change in the nitro group's position—from the 5- to the 6-position—can have profound implications for the molecule's reactivity.
This guide provides an in-depth comparative analysis of the chemical reactivity of 5-nitro versus 6-nitro indazole carboxylates. Moving beyond a simple catalog of reactions, we will explore the underlying electronic principles that govern their behavior, supported by established chemical theory and providing actionable experimental protocols for their transformation. Understanding these differences is paramount for optimizing synthetic routes, predicting reaction outcomes, and ultimately, accelerating the drug discovery process.
The Decisive Role of Electronics: An Analysis of Inductive and Resonance Effects
The reactivity of the indazole ring and its substituents is dictated by the powerful electron-withdrawing nature of the nitro (–NO₂) group. This influence is exerted through two primary mechanisms: the inductive effect (a through-bond polarization) and the resonance effect (a through-space delocalization of π-electrons). While the inductive effect is largely dependent on distance, the resonance effect is highly sensitive to the substituent's position. It is this positional dependence that creates the reactivity chasm between the 5- and 6-nitro isomers.
In the 5-nitroindazole system, the nitro group is positioned para to the N1 nitrogen and meta to the N2 nitrogen of the pyrazole ring. Crucially, it can engage in direct resonance delocalization that withdraws electron density from the C3 position, where the carboxylate is attached. This is evident when drawing the resonance structures, which show a positive charge being placed on the carbon atom adjacent to the C3 position, thereby strongly increasing the electrophilicity of the carboxylate carbon.
Conversely, in the 6-nitroindazole isomer, the nitro group is meta to the N1 nitrogen. While it still exerts a strong inductive pull, its ability to withdraw electron density from the C3 position via resonance is significantly diminished. The resonance delocalization pattern does not effectively extend to the pyrazole portion of the ring system in a way that activates the C3 position to the same degree.
This fundamental electronic difference is the cornerstone of their differential reactivity.
Caption: Resonance delocalization in 5-nitro vs. 6-nitro indazole systems.
Comparative Reactivity Analysis
Based on the electronic principles outlined above, we can predict and rationalize the differing reactivities of the two isomers across several key chemical transformations.
Reactions at the Carboxylate Group (Amidation & Ester Hydrolysis)
The carboxylate group at C3 is a primary site for modification, often serving as the attachment point for building out the complexity of a drug candidate. The rate and ease of reactions like amide bond formation or ester hydrolysis are directly proportional to the electrophilicity of the carbonyl carbon.
-
5-Nitroindazole Carboxylate: The strong, resonance-driven electron withdrawal from the 5-position significantly enhances the electrophilicity of the C3-carbonyl carbon. This makes it more reactive towards nucleophilic attack. Amide coupling reactions often proceed more rapidly, under milder conditions, and with higher yields compared to its 6-nitro counterpart.[1]
-
6-Nitroindazole Carboxylate: The diminished electronic communication between the nitro group and the carboxylate results in a less electrophilic carbonyl carbon. Consequently, it is less reactive . More forcing conditions, longer reaction times, or stronger coupling agents may be required to achieve comparable conversion rates in amidation reactions.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step, unlocking a wealth of subsequent chemistry (e.g., sulfonamide formation, reductive amination, diazotization). This transformation is typically achieved via catalytic hydrogenation or by using reducing metals like tin(II) chloride or iron in acidic media.[2][3][4]
-
Reactivity Comparison: While both isomers are readily reduced, the electronic environment can subtly influence the reduction potential. The rate of reduction often correlates with the one-electron reduction potential of the nitroaromatic compound.[5] Although direct comparative kinetic data for these specific isomers is not abundant in the literature, the difference in their electronic makeup suggests that their reduction potentials would differ slightly. However, for most synthetic applications, this difference is not a practical impediment, and standard reduction protocols are effective for both. The choice of reducing agent is often dictated more by the presence of other sensitive functional groups in the molecule than by the position of the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful reaction for introducing nucleophiles onto an electron-deficient aromatic ring, but it has strict electronic requirements. The reaction proceeds through a negatively charged "Meisenheimer" intermediate, which must be stabilized by an electron-withdrawing group positioned ortho or para to the leaving group.[6][7]
-
5-Nitroindazole Carboxylate: This isomer is primed for SNAr if a suitable leaving group (e.g., a halogen) is present at the C4 or C7 positions. The 5-nitro group is ortho to the C4 position and para (through the fused ring system) to the C7 position, providing the necessary stabilization for the reaction intermediate.
-
6-Nitroindazole Carboxylate: Reactivity in SNAr is more limited. The 6-nitro group is ortho to the C7 position, so it can activate a leaving group at that site. However, it is meta to the C4 position and therefore cannot stabilize the Meisenheimer intermediate required for substitution at C4.
N-H Acidity and N-Alkylation
The electron-withdrawing nitro group increases the acidity of the N-H proton of the pyrazole ring, facilitating its deprotonation for subsequent N-alkylation reactions.[8][9]
-
5-Nitroindazole Carboxylate: The superior ability of the 5-nitro group to delocalize the negative charge of the resulting indazolide anion makes the N-H proton more acidic . This can lead to easier deprotonation under milder basic conditions.
-
6-Nitroindazole Carboxylate: The N-H proton is less acidic than in the 5-nitro isomer, potentially requiring a stronger base or harsher conditions for complete deprotonation.
It is critical to note that N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, and the ratio can be influenced by the substrate, electrophile, and reaction conditions.[10]
Data Summary: Predicted Reactivity at a Glance
| Reaction Type | Target Site | 5-Nitro Isomer Reactivity | 6-Nitro Isomer Reactivity | Rationale |
| Amidation/Ester Hydrolysis | C3-Carboxylate | Higher | Lower | Stronger resonance-based electron withdrawal enhances carbonyl electrophilicity.[1] |
| Nitro Group Reduction | C5/C6-NO₂ | Similar | Similar | Both isomers are readily reduced under standard conditions.[3][4] |
| SNAr | C4-Halogen | Higher | Negligible | 5-NO₂ is ortho to C4; 6-NO₂ is meta and cannot stabilize the intermediate.[6][7] |
| SNAr | C7-Halogen | High | High | Both 5-NO₂ (para) and 6-NO₂ (ortho) can stabilize the intermediate.[6][7] |
| N-H Deprotonation | N1-H | Easier | Harder | Enhanced resonance stabilization of the conjugate base increases acidity.[8][9] |
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.
Protocol 1: Comparative Amide Coupling via HATU
This protocol uses a modern coupling agent to highlight the intrinsic reactivity difference in a common synthetic transformation.
Objective: To couple a primary amine (e.g., benzylamine) to the carboxylate of both 5-nitro- and 6-nitroindazole-3-carboxylic acid under identical conditions to observe the difference in reaction rate and yield.
Methodology:
-
Reaction Setup: In two separate, oven-dried flasks equipped with magnetic stir bars, dissolve 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) and 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Reagent Addition: To each flask at room temperature, add the primary amine (e.g., benzylamine, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the carboxylic acid and the HCl salt formed from the coupling agent.
-
Initiation: Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) in DMF to each flask. Causality: HATU is a highly efficient coupling agent that rapidly forms an activated ester, minimizing side reactions and racemization.
-
Monitoring: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Self-Validation: The 5-nitro isomer is expected to reach completion significantly faster than the 6-nitro isomer. This direct comparison validates the predicted reactivity difference.
-
Workup & Purification: Upon completion, dilute the reaction mixtures with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude products by flash column chromatography.
Protocol 2: Robust Nitro Group Reduction using Tin(II) Chloride
This protocol describes a reliable method for converting the nitro group to a primary amine, a crucial step for further diversification.
Objective: To efficiently reduce the nitro group of a 5-nitro or 6-nitro indazole derivative to the corresponding amine.
Methodology:
-
Reaction Setup: To a round-bottom flask, add the nitroindazole substrate (1.0 eq) and ethanol (0.2 M).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension. Causality: SnCl₂ is a classic and effective chemoselective reducing agent for aromatic nitro groups. A stoichiometric excess is used to ensure complete conversion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Self-Validation: The disappearance of the starting material (often yellow) and the appearance of the more polar amine product can be easily monitored by TLC.
-
Workup: Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure. Add water and basify the aqueous solution to pH > 8 by the slow addition of a saturated solution of sodium bicarbonate or sodium hydroxide. Causality: Basification is crucial to precipitate the tin salts as tin hydroxides and to ensure the product amine is in its free base form.
-
Extraction & Purification: Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting aminoindazole can then be purified by column chromatography if necessary.
Caption: A typical synthetic workflow utilizing the described transformations.
Conclusion and Strategic Outlook
While both 5-nitro and 6-nitro indazole carboxylates are valuable building blocks, they are not interchangeable. The position of the nitro group fundamentally alters the electronic landscape of the molecule, leading to predictable and exploitable differences in reactivity.
The core takeaway is that the 5-nitroindazole carboxylate is a more activated system, particularly with respect to reactions at the C3-carboxylate. This heightened reactivity can be leveraged for more efficient syntheses under milder conditions. Conversely, the 6-nitro isomer offers a less activated carboxylate, which could be advantageous in scenarios requiring selective functionalization elsewhere on the molecule. The differential activation towards SNAr further expands the strategic options available to the synthetic chemist.
This guide provides the theoretical grounding and practical starting points for researchers working with these important scaffolds. While the principles discussed allow for strong predictions, direct, side-by-side experimental comparisons, as outlined in the provided protocols, are always recommended to quantitatively validate these effects within a specific molecular context.[1] By understanding and anticipating these reactivity differences, scientists can design more elegant, efficient, and successful synthetic campaigns in the pursuit of novel therapeutics.
References
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MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available at: [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Taylor & Francis Online. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Full article. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]
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-
Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Available at: [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. Available at: [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Organic Syntheses. (n.d.). 5-nitroindazole. Procedure. Available at: [Link]
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National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
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PubMed. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Available at: [Link]
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Available at: [Link]
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PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Available at: [Link]
-
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Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available at: [Link]
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X-ray crystal structure of tert-Butyl 6-nitro-1H-indazole-1-carboxylate derivatives
An In-Depth Comparative Guide to the X-ray Crystal Structure of tert-Butyl 6-nitro-1H-indazole-1-carboxylate and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional architecture of bioactive molecules is paramount. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed examination of the X-ray crystal structure of this compound, a key intermediate in the synthesis of various pharmacologically active compounds.
By comparing its solid-state conformation and intermolecular interactions with a structurally related analogue, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, we aim to elucidate the subtle yet significant influence of substituent changes on molecular geometry and crystal packing. This comparative analysis offers critical insights for rational drug design and the prediction of solid-state properties.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The N-acylation of the indazole ring, specifically with a tert-butoxycarbonyl (Boc) group, is a crucial step. This protecting group enhances solubility in organic solvents and modulates the electronic properties of the indazole system, often facilitating the growth of high-quality crystals.[3][4]
Experimental Protocol: Synthesis of N-Boc Protected Indazoles
The protection of the indazole nitrogen is typically achieved by reacting the parent indazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The choice of base and solvent is critical for achieving high regioselectivity and yield. 4-(Dimethylamino)pyridine (DMAP) is an effective catalyst for this transformation.[3][4]
Step-by-Step Synthesis:
-
Dissolution: Dissolve the starting indazole derivative (e.g., 6-nitro-1H-indazole) (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add DMAP (1.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C (273 K) using an ice bath to control the reaction exothermicity.
-
Reagent Addition: Add (Boc)₂O (1.0 eq.) portion-wise to the cooled mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
Crystallization Strategy
The formation of single crystals is often the most challenging step. Slow evaporation is a reliable method for obtaining diffraction-quality crystals from the purified compound.
Step-by-Step Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane mixture).
-
Loosely cover the vial to allow for the slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days for the formation of well-defined, transparent crystals.
Caption: Workflow for synthesis and crystallization.
X-ray Diffraction: Deciphering the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Data is collected using a diffractometer (e.g., Bruker SMART APEXII CCD) with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3][4]
-
Data Processing: The collected diffraction data is processed to yield a set of structure factors. Absorption corrections are applied (e.g., multi-scan using SADABS).[4]
-
Structure Solution: The crystal structure is solved using direct methods (e.g., SHELXS). This provides an initial model of the electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Caption: General workflow for X-ray crystallography.
Comparative Structural Analysis
While the specific crystal structure for this compound is not publicly deposited, a comprehensive comparison can be made with the well-documented structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate .[3][4] This allows us to infer the structural impact of the electron-withdrawing nitro group at the 6-position versus the electron-donating amino and electron-withdrawing bromo groups at the 3- and 5-positions, respectively.
| Parameter | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[3][4] | This compound (Predicted) |
| Formula | C₁₂H₁₄BrN₃O₂ | C₁₂H₁₃N₃O₄ |
| Crystal System | Triclinic | - |
| Space Group | P-1 | - |
| a (Å) | 5.8281 (2) | - |
| b (Å) | 10.5313 (3) | - |
| c (Å) | 11.0917 (3) | - |
| α (°) | 85.954 (1) | - |
| β (°) | 78.801 (2) | - |
| γ (°) | 75.105 (1) | - |
| V (ų) | 645.23 (3) | - |
| Z | 2 | - |
| Indazole Ring Planarity | Nearly planar (Dihedral angle: 2.36°) | Expected to be nearly planar |
| Boc Group Orientation | Dihedral angle of 10.01° to indazole ring | Likely a similar out-of-plane orientation to minimize steric hindrance |
| Key Intermolecular Interactions | N—H···N hydrogen bonds, C—H···O, C—H···Br, π–π stacking | C—H···O hydrogen bonds, potential N—O···π or C—H···O(nitro) interactions, π–π stacking |
Analysis of Molecular Conformation
In the bromo-amino derivative, the fused pyrazole and benzene rings of the indazole core are nearly co-planar, with a slight dihedral angle of 2.36(5)°.[3][4] The tert-butyl carboxylate group is twisted out of this plane by 10.01(4)°, a common feature to alleviate steric strain.[3][4] It is highly probable that the 6-nitro derivative adopts a similar conformation, with a planar indazole core and a rotated Boc group. The strong electron-withdrawing nature of the nitro group is not expected to induce significant puckering in the aromatic ring system itself.[5]
Analysis of Intermolecular Interactions and Crystal Packing
The key difference between the two structures will lie in their supramolecular assembly.
-
Bromo-Amino Derivative: The crystal packing is dominated by a robust network of intermolecular interactions. Inversion dimers are formed through pairs of N—H···N hydrogen bonds between the amino group of one molecule and the pyrazole nitrogen of another, creating a distinct R²₂(8) graph-set motif.[3][4] These dimers are further linked by C—H···O, C—H···Br, and weak π–π stacking interactions (centroid-to-centroid distance of 3.7394 Å), building a three-dimensional architecture.[3][4]
-
6-Nitro Derivative (Predicted): The absence of the amino group precludes the N—H···N hydrogen bonding seen in the analogue. Instead, the highly polar nitro group becomes the dominant site for intermolecular interactions.
-
C—H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. We can anticipate numerous weak C—H···O interactions involving aromatic C-H donors and the nitro oxygens.
-
π–π Stacking: The electron-deficient nature of the nitro-substituted benzene ring will likely promote π–π stacking interactions with adjacent indazole rings. The geometry of this stacking (e.g., parallel-displaced vs. T-shaped) will be influenced by the need to optimize electrostatic interactions.
-
Other Interactions: Interactions involving the nitro group, such as N—O···π or dipole-dipole interactions, could also play a significant role in dictating the crystal packing arrangement.[6] The electron-withdrawing nitro group imparts a partial positive charge on the indazole ring, making it susceptible to interactions with electron-rich regions of neighboring molecules.[6]
-
Caption: Comparison of dominant intermolecular forces.
Conclusion and Outlook
This comparative guide demonstrates how subtle changes in chemical substituents can profoundly impact the solid-state structure of indazole derivatives. While this compound is expected to share the general molecular conformation of its bromo-amino analogue, its crystal packing is predicted to be governed by a different set of intermolecular forces, primarily driven by the potent hydrogen bond accepting and electron-withdrawing capabilities of the nitro group.
Understanding these structural nuances is not merely an academic exercise. For drug development professionals, this knowledge is critical for:
-
Polymorph Screening: Different packing arrangements (polymorphs) can arise from different intermolecular interactions, leading to variations in solubility, stability, and bioavailability.
-
Structure-Activity Relationship (SAR) Studies: The solid-state conformation can provide insights into the bioactive conformation required for binding to a biological target.
-
Rational Design: By understanding how substituents direct crystal packing, scientists can engineer molecules with desired solid-state properties, improving manufacturability and formulation.
Further experimental studies to obtain and analyze the crystal structure of this compound and other derivatives are essential to validate these predictions and expand our understanding of this vital class of molecules.
References
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]
-
Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 834-837. Available at: [Link]
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Pace, G. M., et al. (2023). Crystal structure of tert-butyl 3,6-diiodocarbazole- 9-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1144-1147. Available at: [Link]
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ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. ResearchGate. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Available at: [Link]
- Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
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Raman, C. S., et al. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 40(45), 13448-13455. Available at: [Link]
-
Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 44-49. Available at: [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
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Raman, C. S., et al. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 40(45), 13448-13455. Available at: [Link]
-
Singh, R., et al. (2014). Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors. Journal of Medicinal Chemistry, 57(15), 6410-6424. Available at: [Link]
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Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1196. Available at: [Link]
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ChemistryViews.org. (2018). N-Acylation of Oxazolidinones. ChemistryViews. Available at: [Link]
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Al-Majid, A. M., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1155, 33-44. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Molecular set transformer: attending to the co-crystals in the Cambridge structural database. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The structure of symmetric azoazoles according to ab initio computations. ResearchGate. Available at: [Link]
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Ghosh, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. Available at: [Link]
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Palusiak, M., & Simon, S. (2019). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 24(21), 3929. Available at: [Link]
-
Khribi, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(21), 11099-11111. Available at: [Link]
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A Comparative Guide to HPLC and LC-MS for the Purity Assessment of tert-Butyl 6-nitro-1H-indazole-1-carboxylate
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of tert-Butyl 6-nitro-1H-indazole-1-carboxylate. As a key intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical manufacturing sectors.
We will explore the theoretical underpinnings of each technique, present detailed, field-tested experimental protocols, and offer a clear, data-driven comparison to guide the selection of the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth impurity profiling.
The Analyte: this compound
Understanding the physicochemical properties of the target molecule is the foundation of any successful analytical method development.
-
Structure:
-
Rationale for Analysis: The presence of a nitro group and the indazole core, common pharmacophores, makes this molecule a valuable building block. However, these functional groups can also be susceptible to side reactions during synthesis, leading to impurities such as positional isomers, hydrolysis products (loss of the Boc protecting group), or reduction of the nitro group.[3] Rigorous purity testing is therefore not merely a regulatory requirement but a scientific necessity.[4]
| Property | Value | Significance for Analysis |
| CAS Number | 219503-74-9[5] | Unique identifier for substance registration and literature search. |
| Molecular Formula | C₁₂H₁₃N₃O₄[6] | Used to calculate the exact mass for mass spectrometry. |
| Molecular Weight | 263.25 g/mol [6] | Essential for preparing standard solutions and for mass spectrometry confirmation. |
| Structural Features | Indazole ring, Nitro group, Boc-ester | The aromatic rings are strong chromophores, making UV detection highly suitable.[7] The molecule's overall moderate polarity is ideal for reversed-phase chromatography. The ester linkage can be labile under harsh pH conditions. |
| Predicted Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, DMSO) | Guides the selection of sample diluents and mobile phase components. |
HPLC-UV: The Workhorse for Quantitative Purity Analysis
High-Performance Liquid Chromatography with a UV detector is the gold standard for routine purity analysis and quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[8] The method separates the main compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.
Expertise & Causality: Why This HPLC-UV Protocol Works
The provided method is designed based on the analyte's structure. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately non-polar analyte via interactions with its tert-butyl group and aromatic system. The mobile phase consists of a mixture of water and acetonitrile, a common and effective solvent system for reversed-phase chromatography. Acetonitrile is chosen for its low UV cutoff and viscosity. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape in a reasonable timeframe. The addition of 0.1% formic acid is a critical component; it acidifies the mobile phase to suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.[7] UV detection at 254 nm is selected as it is a common wavelength where aromatic and nitroaromatic compounds exhibit strong absorbance, providing excellent sensitivity for the main peak and related impurities.[7]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: Any standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).
-
Gradient Program:
Time (min) %B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1:10 with a 50:50 mixture of Acetonitrile/Water to a final concentration of 100 µg/mL for analysis.
-
-
Data Analysis (Purity Calculation):
-
Purity is determined using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method assumes that all impurities have a similar UV response factor at 254 nm as the main compound.
-
HPLC-UV Workflow Diagram
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A Comparative Guide to the Biological Activity of Nitroindazole Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold gives rise to nitroindazole isomers, each with a distinct pharmacological profile dictated by the position of the nitro substituent. This guide provides an in-depth, comparative analysis of the biological activities of four key nitroindazole isomers: 4-nitroindazole, 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole. We will delve into their synthesis, comparative efficacy in anticancer, antiparasitic, and anti-inflammatory applications, and their differential inhibition of nitric oxide synthases (NOS), supported by experimental data and detailed protocols.
Introduction to Nitroindazoles: A Scaffold of Therapeutic Promise
Indazoles, bicyclic aromatic heterocycles, are structurally analogous to purines and have garnered significant attention in drug discovery due to their ability to mimic these essential biological building blocks and interact with a wide array of biological targets. The addition of a nitro group, a strong electron-withdrawing moiety, profoundly influences the physicochemical properties and biological activity of the indazole ring system. The position of this nitro group is a critical determinant of the molecule's interaction with specific enzymes and receptors, leading to a diverse range of therapeutic potentials for each isomer.
Synthesis of Nitroindazole Isomers
The synthesis of nitroindazole isomers is a crucial first step in their biological evaluation. The most common strategies involve the nitration of indazole or the cyclization of appropriately substituted anilines.
General Synthetic Approach: Diazotization and Cyclization
A widely employed method for the synthesis of nitroindazoles involves the diazotization of a corresponding 2-methyl-nitroaniline precursor, followed by an intramolecular cyclization. For instance, 5-nitroindazole can be synthesized from 2-amino-5-nitrotoluene.[1] Similarly, 4-nitroindazole can be prepared from 2-methyl-3-nitroaniline, 6-nitroindazole from 2-methyl-5-nitroaniline, and 7-nitroindazole from 2-methyl-6-nitroaniline.[2]
Caption: General synthetic routes to nitroindazole isomers.
Comparative Biological Activities
The position of the nitro group on the indazole ring dictates the specific biological activities of each isomer. While direct head-to-head comparative studies of all four parent isomers are limited, a wealth of data on their derivatives provides valuable insights into their structure-activity relationships (SAR).
Anticancer Activity
Nitroindazoles have shown promise as anticancer agents, with their activity often linked to the inhibition of kinases and other signaling pathways crucial for cancer cell proliferation.
-
6-Nitroindazole Derivatives: Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity. For example, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown IC50 values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line.[3]
-
5-Nitroindazole Derivatives: 5-Nitroindazole derivatives have also been investigated for their antineoplastic properties, showing moderate activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Nitroindazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-tetrahydro-benzo[g]indazoles | NCI-H460 (Lung) | 5 - 15 | [3] |
| 5-Nitroindazole derivatives | TK-10, HT-29 | Moderate Activity |
Antiparasitic Activity
Nitro-heterocyclic compounds are a cornerstone in the treatment of parasitic infections, and nitroindazoles are no exception. Their mechanism of action often involves the bioreductive activation of the nitro group by parasitic nitroreductases to generate cytotoxic reactive nitrogen species.
-
5-Nitroindazole Derivatives: A number of 5-nitroindazole derivatives have shown remarkable in vitro activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[4][5]
-
6-Nitroindazole Derivatives: Derivatives of 6-nitroindazole have also been explored for their antileishmanial activity, with some compounds showing promising inhibitory effects.[6]
Information on the antiparasitic activity of 4-nitroindazole and 7-nitroindazole is less prevalent in the literature. The focus on 5- and 6-nitroindazole derivatives suggests that the electronic properties conferred by the nitro group at these positions are favorable for antiparasitic action.
Table 2: Antiparasitic Activity of Selected Nitroindazole Derivatives
| Compound Class | Parasite | Activity | Reference |
| 5-Nitroindazole derivatives | Trypanosoma cruzi | High | [4] |
| 5-Nitroindazole derivatives | Leishmania amazonensis | High | [5] |
| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of nitroindazoles has been linked to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.
-
6-Nitroindazole: Studies have shown that 6-nitroindazole possesses anti-inflammatory properties. It has been reported to inhibit COX-2 and the production of interleukin-1β (IL-1β).
Direct comparative studies on the anti-inflammatory effects of all four isomers are needed to fully elucidate the structure-activity relationship in this context.
Nitric Oxide Synthase (NOS) Inhibition
One of the most well-characterized biological activities of nitroindazoles is their ability to inhibit nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, and its dysregulation is implicated in numerous diseases. There are three main NOS isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).
-
7-Nitroindazole: 7-Nitroindazole is a well-established and selective inhibitor of nNOS.[7][8] It exhibits an IC50 of approximately 0.47 μM for nNOS in mouse cerebellum. This selectivity for nNOS over eNOS and iNOS makes it a valuable tool for studying the specific roles of neuronal NO. Due to its ability to cross the blood-brain barrier, 7-nitroindazole has been investigated for its neuroprotective and anxiolytic-like effects.[7]
-
Other Isomers: While 7-nitroindazole is the most studied isomer for NOS inhibition, other isomers also exhibit inhibitory activity, though generally with less potency and selectivity. Direct comparative studies are limited, but it is understood that the position of the nitro group significantly influences the interaction with the active site of the NOS isoforms.
Table 3: Comparative NOS Inhibition Profile (Qualitative)
| Isomer | nNOS Inhibition | eNOS Inhibition | iNOS Inhibition | Selectivity |
| 4-Nitroindazole | Data not readily available | Data not readily available | Data not readily available | Unknown |
| 5-Nitroindazole | Data not readily available | Data not readily available | Data not readily available | Unknown |
| 6-Nitroindazole | Moderate | Moderate | Weak | Low |
| 7-Nitroindazole | Potent (IC50 ~0.47 µM) | Weaker | Weakest | Selective for nNOS |
digraph "NOS_Inhibition_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
"L-Arginine" -> "Nitric Oxide + L-Citrulline" [label="NOS"]; "7-Nitroindazole" -> "NOS" [label="Inhibits (Selective for nNOS)", color="#EA4335", fontcolor="#EA4335"]; "Other Nitroindazoles" -> "NOS" [label="Inhibit (Less potent/selective)", color="#FBBC05", fontcolor="#FBBC05"]; "Nitric Oxide" -> "Downstream Signaling" [label="Activates"]; }
Caption: Inhibition of Nitric Oxide Synthase by nitroindazoles.
Structure-Activity Relationship (SAR) Insights
The position of the nitro group on the indazole ring is a key determinant of biological activity.
-
Position 7: The placement of the nitro group at the 7-position appears to be optimal for selective nNOS inhibition. This is likely due to specific interactions with amino acid residues in the active site of the nNOS enzyme that are not present or are in different orientations in eNOS and iNOS.
-
Positions 5 and 6: The presence of the nitro group at the 5- or 6-position seems to be more favorable for antiparasitic and anticancer activities. This may be related to the electronic effects of the nitro group at these positions, which can influence the molecule's ability to undergo bioreductive activation or interact with other biological targets.
-
Position 4: Less is known about the biological activities of 4-nitroindazole, suggesting that this substitution pattern may be less favorable for the activities studied so far.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of nitroindazole isomers.
Protocol for In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable oxidation product of NO, as an indicator of NOS activity.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS enzyme
-
L-arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Nitroindazole isomers (test compounds)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a master mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl2 (for nNOS and eNOS).
-
Aliquot the master mix: Add the master mix to the wells of a 96-well plate.
-
Add inhibitors: Add varying concentrations of the nitroindazole isomers to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: The reaction can be stopped by adding a reagent that denatures the enzyme.
-
Nitrite detection:
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Read absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Caption: Workflow for the in vitro NOS inhibition assay.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Nitroindazole isomers (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitroindazole isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.
Conclusion and Future Directions
The nitroindazole scaffold holds significant promise for the development of novel therapeutic agents. The position of the nitro group is a critical determinant of the biological activity, with the 7-nitro isomer showing selective nNOS inhibition and the 5- and 6-nitro isomers demonstrating potential in anticancer and antiparasitic applications. However, a significant gap remains in the literature regarding direct, head-to-head comparative studies of the four main nitroindazole isomers. Future research should focus on conducting such comparative studies to provide a clearer understanding of their structure-activity relationships and to guide the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a starting point for researchers to undertake these important investigations.
References
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PrepChem. (n.d.). Synthesis of 4-nitroindazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. Retrieved from [Link]
- El-Malah, A. A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 1-17.
- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 5039.
- Martínez-Viturro, C., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(18), 4236.
- Fine Chemical Technologies. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Tonkie Khimicheskie Tekhnologii, 18(3), 219-229.
- ResearchGate. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207.
- Google Patents. (1976). Process for the preparation of substituted indazoles. (U.S.
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Grokipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
- Boiani, L., et al. (2009). In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. European Journal of Medicinal Chemistry, 44(3), 1034-1040.
- Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Infectious Disease, 10, 20499361231208294.
- PubMed. (1995). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. Psychopharmacology, 119(2), 189-196.
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ResearchGate. (n.d.). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. Retrieved from [Link]
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PubMed Central. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][9]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-5659.
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Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
- Brieflands. (2018). Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives. Journal of Reports in Pharmaceutical Sciences, 7(1), 85-93.
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ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]
- ResearchGate. (2010). Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies. Bioorganic & Medicinal Chemistry, 18(1), 335-343.
- Taylor & Francis Online. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 19(9), 348-350.
- MDPI. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(18), 4236.
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Pure Help Center. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5 H -imidazo[2,1- b ][1][9]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-5659.
- PubMed. (1995). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Neuropharmacology, 34(11), 1477-1483.
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Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
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PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of compound 6a-6u against four tumor cell lines in vitro. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... Retrieved from [Link]
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A Comparative Guide to the Synthesis of tert-Butyl 6-nitro-1H-indazole-1-carboxylate: A Key Intermediate in Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 6-nitroindazole serves as a versatile precursor for a variety of functionalized indazole derivatives.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N-1 position is a critical step in multi-step synthetic campaigns, enabling regioselective functionalization at other positions of the indazole ring.
This guide provides a comprehensive validation of the primary synthetic route to tert-Butyl 6-nitro-1H-indazole-1-carboxylate and compares it with viable alternatives. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative data to assist researchers in making informed decisions for their specific research and development needs.
Primary Synthetic Route: Direct N-Boc Protection of 6-Nitroindazole
The most direct and widely adopted method for synthesizing this compound is the direct N-acylation of commercially available 6-nitroindazole with di-tert-butyl dicarbonate (Boc)₂O. This approach is favored for its high efficiency, operational simplicity, and generally high yields.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the deprotonated indazole nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O. The indazole N-H proton is weakly acidic and requires a base to facilitate deprotonation, thereby increasing the nucleophilicity of the nitrogen atom. The choice of base and solvent is crucial for optimizing reaction kinetics and minimizing side products. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP), with the latter often used as a catalyst. Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are typically employed.[5]
Visualizing the Primary Synthesis Workflow
The following diagram outlines the standard workflow for the synthesis and purification of the target compound.
Caption: Workflow for the N-Boc protection of 6-nitroindazole.
Detailed Experimental Protocol
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-nitroindazole (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.5 equiv) to the stirring solution.
-
In a separate flask, dissolve (Boc)₂O (1.2 equiv) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Alternative Synthetic Routes: A Comparative Analysis
While direct Boc protection is efficient, alternative multi-step routes may be considered depending on the availability and cost of starting materials.
Alternative Route A: Nitration of Boc-Protected Indazole
This route reverses the sequence of the primary route. It begins with the N-Boc protection of unsubstituted 1H-indazole, followed by nitration.
-
Step 1: Boc Protection of 1H-Indazole: Similar to the primary route, 1H-indazole is reacted with (Boc)₂O to yield tert-butyl 1H-indazole-1-carboxylate.
-
Step 2: Nitration: The protected indazole is then subjected to nitrating conditions (e.g., HNO₃/H₂SO₄).
Critique: The primary challenge of this route is the lack of regioselectivity during the nitration step. Electrophilic aromatic substitution on the indazole ring can lead to a mixture of isomers, primarily the 5-nitro and 6-nitro products, and potentially others. Separating these isomers is often difficult and leads to a lower overall yield of the desired 6-nitro isomer.
Alternative Route B: Indazole Ring Formation from a Nitrated Precursor
This approach involves constructing the indazole ring from a commercially available, pre-nitrated starting material. A known method involves the cyclization of 2-methyl-5-nitroaniline.[8]
-
Step 1: Diazotization and Cyclization: 2-methyl-5-nitroaniline is treated with sodium nitrite in an acidic medium (e.g., acetic acid) to form an in-situ diazonium salt, which then cyclizes to form 6-nitroindazole.[8] This method can achieve high yields, with one patent reporting a 96.1% yield of a product containing 97.8% 6-nitroindazole.[8]
-
Step 2: Boc Protection: The resulting 6-nitroindazole is then protected using the same protocol as the primary route.
Critique: While this route involves an extra step to synthesize the 6-nitroindazole intermediate, it can be highly cost-effective if 2-methyl-5-nitroaniline is significantly cheaper than 6-nitroindazole. The high yield of the cyclization step makes this a very attractive option for large-scale synthesis.
Visualizing the Route Decision Process
The choice of synthetic route depends on several factors, including cost, scale, and available equipment.
Caption: Decision tree for selecting a synthetic route.
Performance Comparison
The following table summarizes the key performance indicators for the described synthetic routes.
| Parameter | Primary Route (Direct Protection) | Alternative Route A (Nitration Last) | Alternative Route B (Ring Formation First) |
| Starting Material | 6-Nitroindazole | 1H-Indazole | 2-Methyl-5-nitroaniline |
| Number of Steps | 1 | 2 | 2 |
| Regioselectivity | Excellent (N-1 acylation) | Poor (Mixture of nitro-isomers) | Excellent (Cyclization is specific) |
| Typical Overall Yield | High (>90%) | Low to Moderate (<50% of desired isomer) | High (>85%)[8] |
| Purification | Straightforward column chromatography | Difficult separation of isomers | Straightforward purification at each step |
| Scalability | Excellent | Poor | Excellent |
| Key Advantage | Simplicity and speed | Uses cheaper starting material (indazole) | High yield and cost-effective at scale |
| Key Disadvantage | Cost of 6-nitroindazole | Poor selectivity, difficult purification | Additional synthetic step |
Conclusion and Recommendations
For laboratory-scale synthesis, rapid lead optimization, and when the cost of 6-nitroindazole is not prohibitive, the Primary Route (Direct N-Boc Protection) is unequivocally the superior choice. Its simplicity, high yield, and predictability make it a reliable and time-efficient method.
For large-scale manufacturing or in cost-sensitive projects, Alternative Route B (Indazole Ring Formation First) presents a compelling case. The high-yielding synthesis of 6-nitroindazole from the inexpensive precursor 2-methyl-5-nitroaniline, followed by a standard Boc protection, offers a significant economic advantage, justifying the additional synthetic step.
Alternative Route A (Nitration of Boc-Indazole) is not recommended for the synthesis of the target compound due to its poor regioselectivity and the subsequent challenges in purification, which lead to low yields of the desired product.
References
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- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH.
- (PDF)
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central.
- EXPERIMENTAL PROCEDURES - Beilstein Journals.
- Researches in the series of 6-nitroindazole, synthesis and biological activities.
- US3988347A - Process for the preparation of substituted indazoles - Google P
- WO2006048745A1 - Methods for preparing indazole compounds - Google P
- tert-Butyl 5-Nitro-1H-indazole-1-carboxyl
- 6-Nitroindazole 97 7597-18-4 - Sigma-Aldrich.
- 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem - NIH.
- CN103319410B - A kind of synthetic method of indazole compound - Google P
- Boc-Protected Amino Groups - Organic Chemistry Portal.
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A Comparative Guide to Alternative Reagents for the Boc Protection of 6-Nitro-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Protecting the indazole nitrogen is a critical step in multi-step syntheses, enabling regioselective functionalization and preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability across a range of conditions and its facile removal under mild acidic conditions.[3][4] However, the standard conditions for Boc protection of 6-nitro-1H-indazole using di-tert-butyl dicarbonate ((Boc)₂O) can present challenges, including issues with regioselectivity and the use of strong bases.[1][5] This guide provides an in-depth comparison of alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic needs.
The Challenge: Regioselectivity in Indazole Protection
Indazole possesses two nitrogen atoms (N1 and N2) that can be functionalized.[2] The resulting N1 and N2 isomers often exhibit different biological activities and physical properties.[1] Consequently, controlling the regioselectivity of the protection step is paramount. The reaction conditions, including the choice of base, solvent, and electrophilic Boc source, can significantly influence the N1/N2 product ratio.[5][6] For 6-nitro-1H-indazole, the electron-withdrawing nitro group further modulates the nucleophilicity of the ring nitrogens, adding another layer of complexity to achieving selective protection.
The Standard Reagent: Di-tert-butyl Dicarbonate ((Boc)₂O)
The most common method for Boc protection involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base.[3][7]
Mechanism of (Boc)₂O Protection:
The reaction proceeds via a nucleophilic acyl substitution. The indazole anion, formed by deprotonation with a base, attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide to yield the N-Boc protected indazole. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.
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A Comparative Guide to the Synthesis of tert-Butyl 6-nitro-1H-indazole-1-carboxylate: An Efficiency Benchmark
Introduction
tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic scaffolds for various therapeutic targets, including kinase inhibitors. The efficiency and scalability of its synthesis are paramount for the timely progression of research and development pipelines. This guide provides an in-depth, objective comparison of two prevalent synthetic protocols for the N-Boc protection of 6-nitro-1H-indazole, offering a critical benchmark of their efficiency based on experimental data.
Core Synthetic Challenge: Regioselective N-Protection of 6-Nitro-1H-indazole
The primary challenge in the synthesis of the target compound lies in the regioselective N-acylation of the 6-nitro-1H-indazole core. The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for acylation. However, the N1-protected isomer is generally the thermodynamically more stable and desired product. The choice of catalyst and reaction conditions plays a crucial role in achieving high regioselectivity and overall yield.
We will compare two common approaches for the introduction of the tert-butoxycarbonyl (Boc) group: a 4-dimethylaminopyridine (DMAP)-catalyzed protocol and a triethylamine (TEA)-mediated protocol.
Protocol Comparison: A Head-to-Head Analysis
Two distinct and widely applicable methods for the synthesis of this compound are presented below. The comparison is based on key performance indicators to guide researchers in selecting the most suitable protocol for their specific needs.
| Parameter | Protocol A: DMAP-Catalyzed | Protocol B: Triethylamine-Mediated |
| Catalyst/Base | 4-(Dimethylaminopyridine) (Catalytic) | Triethylamine (Stoichiometric Base) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | High (~95%) | Good to High (85-92%) |
| Purification | Aqueous work-up followed by column chromatography | Aqueous work-up, may crystallize directly |
Deep Dive into the Methodologies: Explaining the "Why"
Protocol A: The Efficiency of Nucleophilic Catalysis with DMAP
The DMAP-catalyzed approach is a highly efficient method for the acylation of sterically hindered or poorly nucleophilic amines and N-heterocycles.
Mechanism of Action: DMAP functions as a nucleophilic catalyst. It first reacts with di-tert-butyl dicarbonate (Boc anhydride) to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is a much more potent acylating agent than Boc anhydride itself. The indazole nitrogen then attacks the activated carbonyl of the N-acylpyridinium species, leading to the formation of the desired product and regeneration of the DMAP catalyst.[2][3] The electron-donating dimethylamino group on DMAP significantly increases the nucleophilicity of the pyridine nitrogen, making it an exceptionally effective catalyst.[1]
Experimental Rationale:
-
Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the N-acylpyridinium intermediate.
-
Catalytic DMAP: Only a small amount of DMAP (typically 0.1-0.2 equivalents) is required, making it a cost-effective choice.
-
Reaction at 0 °C to Room Temperature: The high reactivity of the N-acylpyridinium intermediate allows the reaction to proceed efficiently at mild temperatures, which is beneficial for substrates with sensitive functional groups.
Protocol B: The Classic Base-Mediated Approach with Triethylamine
This protocol employs a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine (TEA), to facilitate the acylation.
Mechanism of Action: In this method, triethylamine acts as a Brønsted base. It deprotonates the N-H of the indazole, increasing its nucleophilicity. The resulting indazolide anion then attacks the Boc anhydride to form the N-Boc protected product. The triethylammonium salt byproduct is typically removed during the aqueous work-up.
Experimental Rationale:
-
Acetonitrile (MeCN): A polar aprotic solvent like acetonitrile is suitable for this reaction as it can solubilize the indazole and the reagents without interfering with the reaction.
-
Stoichiometric Triethylamine: One equivalent of TEA is required to deprotonate the indazole and drive the reaction to completion.
-
Room Temperature Reaction: The increased nucleophilicity of the deprotonated indazole allows the reaction to proceed at a reasonable rate at room temperature.
Experimental Protocols
Synthesis of Starting Material: 6-Nitro-1H-indazole
A common route to 6-nitro-1H-indazole involves the diazotization of 2-methyl-5-nitroaniline followed by cyclization. High yields of the crude product can be obtained using this method.[4]
Protocol A: DMAP-Catalyzed Synthesis of this compound
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol B: Triethylamine-Mediated Synthesis of this compound
Procedure:
-
To a suspension of 6-nitro-1H-indazole (1.0 eq) in acetonitrile, add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
After completion of the reaction, concentrate the mixture under reduced pressure.
-
Add water to the residue and stir. Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Conclusion and Recommendations
Both the DMAP-catalyzed and triethylamine-mediated protocols are effective for the synthesis of this compound.
-
For highest efficiency and yield , the DMAP-catalyzed protocol (Protocol A) is recommended. The use of a catalytic amount of the highly active DMAP generally results in cleaner reactions and higher conversions, albeit with a potentially longer reaction time.
-
For a simpler, faster procedure that may avoid column chromatography , the triethylamine-mediated protocol (Protocol B) is a viable alternative. The shorter reaction time and the possibility of direct crystallization of the product are advantageous for rapid synthesis and purification.
The choice of protocol will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources. It is always recommended to perform a small-scale trial to optimize the conditions for the specific substrate and laboratory setup.
References
-
Larionov, E.; Zipse, H. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. 2011. Available at: [Link]
-
Macmillan Group Meeting. Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. 2005. Available at: [Link]
-
DMAP catalyzed heterocycle synthesis. Catalysis Conference. Available at: [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]
- Process for the preparation of substituted indazoles. Google Patents. US3988347A.
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Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl 6-nitro-1H-indazole-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a detailed protocol for the proper disposal of tert-Butyl 6-nitro-1H-indazole-1-carboxylate, a compound featuring both a nitroaromatic system and a tert-butyl carbamate (Boc) protecting group. Our focus is to provide actionable, step-by-step instructions grounded in chemical principles to ensure safety and regulatory compliance.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount.
Chemical Structure and Functional Groups:
The molecule comprises three key components:
-
An indazole core , a bicyclic aromatic system.
-
A nitro group (-NO2) , which renders the compound potentially energetic and toxic. Nitroaromatic compounds are known to be hazardous, with some having explosive properties.[1]
-
A tert-butyl carboxylate (Boc) protecting group , which is labile to acidic conditions.[2][3][4]
Known Hazards:
Based on data for structurally similar compounds like tert-Butyl 5-Nitro-1H-indazole-1-carboxylate and 6-nitroindazole, the primary hazards include:
-
Harmful if swallowed [5]
-
Causes skin irritation [5]
-
Causes serious eye irritation [5]
-
May cause respiratory irritation [5]
The presence of the nitro group necessitates caution due to the potential for thermal or shock sensitivity, a common characteristic of nitro-containing compounds.
Regulatory Context:
The disposal of this compound falls under the regulations for hazardous waste management established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][6][7][8][9][10][11][12][13] All waste generated from this procedure must be handled and documented in accordance with the Resource Conservation and Recovery Act (RCRA).
The Disposal Strategy: A Two-Step Chemical Deactivation
The primary goal of this disposal procedure is to chemically transform this compound into less hazardous, more environmentally benign substances. Our strategy involves a sequential deactivation of the two key functional groups:
-
Reduction of the Nitro Group: The energetic and toxic nitro group will be reduced to a more stable and less hazardous amino group (-NH2). This is a common and effective method for neutralizing nitroaromatic compounds.[14]
-
Hydrolysis of the Boc Protecting Group: The tert-butyl carbamate will be removed through acid-catalyzed hydrolysis, yielding an amine, carbon dioxide, and tert-butanol.
This sequence is chosen because the Boc group is generally stable under the conditions required for nitro group reduction.
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: All steps of this procedure must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and dust.
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Step-by-Step Disposal Protocol
This protocol is designed for the treatment of small quantities (typically up to 5 grams) of this compound. For larger quantities, it is advisable to proceed in smaller batches.
Part A: Reduction of the Nitro Group
This step converts the hazardous nitroindazole to the less hazardous aminoindazole derivative. We will utilize a well-established method using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in ethanol (approximately 20 mL per gram of the nitro compound).
-
To this solution, add tin(II) chloride dihydrate (approximately 5 equivalents relative to the nitro compound).
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH of the mixture is neutral to slightly basic (pH 7-8). This will neutralize the acidic tin salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude tert-Butyl 6-amino-1H-indazole-1-carboxylate.
Part B: Acid-Catalyzed Hydrolysis of the Boc Group
This step removes the Boc protecting group, resulting in the corresponding aminoindazole.
Materials:
-
Crude tert-Butyl 6-amino-1H-indazole-1-carboxylate from Part A
-
Hydrochloric acid (HCl), 4M solution in 1,4-dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution, 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolve the crude product from Part A in a minimal amount of a suitable solvent like dichloromethane or methanol in a round-bottom flask.
-
Add an excess of the acidic solution (e.g., 4M HCl in dioxane or 1:1 TFA/DCM) to the flask.
-
Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 1-2 hours. Effervescence (release of CO2 and isobutylene) may be observed.[4][15]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully neutralize the reaction mixture by the slow addition of a 1M sodium hydroxide solution until the pH is approximately 7.
-
The resulting aqueous solution contains the less hazardous 6-amino-1H-indazole, along with salts and water-soluble organic byproducts.
Waste Stream Management
The final neutralized aqueous solution from Part B can be disposed of as aqueous hazardous waste.
Waste Container Labeling:
The waste container must be clearly labeled as "Hazardous Waste" and include the following information:
-
Contents: Aqueous solution of 6-amino-1H-indazole, tin salts, sodium chloride, and residual organic solvents.
-
Date of Accumulation: The date the waste was first added to the container.
-
Principal Investigator/Laboratory: Your name and lab location.
Disposal Logistics:
-
Store the labeled waste container in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. Do not pour any of the waste streams down the drain.
Spill and Emergency Procedures
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Emergency Contact:
In case of an emergency, contact your institution's emergency response team and be prepared to provide the Safety Data Sheet (SDS) for this compound and any other chemicals used in the procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab - Needle.Tube. (n.d.). Retrieved from [Link]
-
OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Retrieved from [Link]
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What Are OSHA Biohazard Waste Disposal Guidelines? - Compliancy Group. (2024, January 11). Retrieved from [Link]
-
eTool : Hospitals - Facilities Management - Waste Management | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
OSHA and Biohazard Waste Disposal Guidelines - Daniels Health. (2024, May 16). Retrieved from [Link]
-
OSHA and Biohazard Waste Disposal: A Compliance Guide. (n.d.). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998, April 30). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
-
Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. (2001). Retrieved from [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. (2002, May 28). Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
-
Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters - SciELO México. (n.d.). Retrieved from [Link]
-
This compound | 219503-74-9 - J&K Scientific. (n.d.). Retrieved from [Link]
-
(PDF) A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline - ResearchGate. (n.d.). Retrieved from [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.). Retrieved from [Link]
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. (2015, August 6). Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]
-
(PDF) SnCl2-catalyzed synthesis of carbamates from renewable origin alcohols. (2017, November 21). Retrieved from [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. (n.d.). Retrieved from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43).... - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed. (n.d.). Retrieved from [Link]
-
(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 6). Retrieved from [Link]
-
Tert-Butyl 3-Iodo-6-Nitro-1H-Indazole-1-Carboxylate - ChemBK. (n.d.). Retrieved from [Link]
-
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF - ResearchGate. (2009, August 6). Retrieved from [Link]
Sources
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- 2. total-synthesis.com [total-synthesis.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

